3-(3,5-Difluorophenyl)-3-pentanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-difluorophenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-3-11(14,4-2)8-5-9(12)7-10(13)6-8/h5-7,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZMPNROVHMDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC(=C1)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 3-(3,5-Difluorophenyl)-3-pentanol
Identity, Synthesis, and Structural Characterization
Executive Summary & Chemical Identity
3-(3,5-Difluorophenyl)-3-pentanol is a specialized tertiary alcohol intermediate used primarily in medicinal chemistry, specifically in the structure-activity relationship (SAR) exploration of azole antifungals and fluorinated pharmaceutical building blocks.[1] Its structure features a central quaternary carbon bonded to a hydroxyl group, a 3,5-difluorophenyl ring, and two ethyl groups, imparting significant lipophilicity and metabolic stability typical of fluorinated scaffolds.
Chemical Identity Data
| Parameter | Technical Specification |
| IUPAC Name | 3-(3,5-difluorophenyl)pentan-3-ol |
| CAS Registry Number | 1339066-84-0 |
| Molecular Formula | C₁₁H₁₄F₂O |
| Molecular Weight | 200.23 g/mol |
| SMILES | CCC(O)(CC)C1=CC(F)=CC(F)=C1 |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Structural Analysis & Molecular Weight Calculation
The molecular weight of 200.23 g/mol is derived from the precise atomic composition. The presence of the 3,5-difluorophenyl motif is critical; the fluorine atoms at the meta positions deactivate the ring toward metabolic oxidation while increasing the compound's overall lipophilicity (LogP), a key parameter for membrane permeability in drug design.
Detailed Mass Breakdown:
-
Carbon (C₁₁): 11 × 12.011 = 132.121 Da
-
Hydrogen (H₁₄): 14 × 1.008 = 14.112 Da
-
Fluorine (F₂): 2 × 18.998 = 37.996 Da
-
Oxygen (O₁): 1 × 15.999 = 15.999 Da
-
Total Exact Mass: 200.228 Da
Synthesis Protocol: The Grignard Route
The most robust synthetic pathway for this compound is the nucleophilic addition of a Grignard reagent to a symmetric ketone. This method prevents the formation of chiral impurities at the quaternary center, as the two alkyl chains (ethyl groups) are identical.
Reaction Pathway Diagram
Caption: Step-wise Grignard synthesis pathway from aryl halide precursor to final tertiary alcohol.
Detailed Experimental Methodology
Reagents:
-
1-Bromo-3,5-difluorobenzene (1.0 eq)
-
Magnesium turnings (1.1 eq, oven-dried)
-
3-Pentanone (Diethyl ketone) (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous[2]
-
Iodine (catalytic crystal)
Protocol:
-
Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, place magnesium turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
-
Grignard Formation: Add minimal anhydrous THF to cover Mg. Add 10% of the 1-Bromo-3,5-difluorobenzene solution (in THF). Initiate reaction (observe turbidity/exotherm).[2] Dropwise add the remaining bromide solution while maintaining a gentle reflux (approx. 1 hour).
-
Nucleophilic Addition: Cool the Grignard solution to 0°C. Add 3-Pentanone dropwise over 30 minutes. The symmetric ketone ensures that the nucleophile attacks the carbonyl carbon to form the tertiary alkoxide.
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the ketone.
-
Workup: Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the pure alcohol.
Mechanistic Insight
The formation of this compound relies on the high nucleophilicity of the organomagnesium species.
-
Polarization: The C-Mg bond in the Grignard reagent is highly polarized (
), making the phenyl ring carbon a strong nucleophile. -
Attack: The nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-pentanone. The pi-bond electrons of the C=O group shift to the oxygen, creating a tetrahedral magnesium alkoxide intermediate.
-
Protonation: Upon acidic hydrolysis (NH₄Cl), the O-Mg bond is cleaved, and the oxygen is protonated to form the final hydroxyl group (-OH).
Why this structure matters: The steric bulk of the two ethyl groups combined with the electron-withdrawing nature of the 3,5-difluorophenyl ring creates a tertiary alcohol that is resistant to elimination (dehydration) under mild conditions, making it a stable motif for biological testing.
Safety & Handling Standards
-
Fluorinated Compounds: Fluorinated aromatics can be irritating to respiratory tracts. Use a fume hood.
-
Grignard Reagents: Extremely pyrophoric and moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous (water <50 ppm).
-
Storage: Store the final product in a cool, dry place (2-8°C).
References
- Source for CAS 1339066-84-0, structure confirm
- Source for precursor properties and Grignard reagent handling standards.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Pentanone. Retrieved from [Link]
- Source for electrophile physical properties and reaction suitability.
Sources
Advanced Medicinal Chemistry of Difluorophenyl-Substituted Pentanol Derivatives: Synthesis, SAR, and Antifungal Mechanisms
Topic: Literature Review of Difluorophenyl-Substituted Pentanol Derivatives Content Type: Technical Whitepaper / Advanced Medicinal Chemistry Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Rationale
The azole class of antifungals represents a cornerstone in the treatment of systemic mycoses. While Fluconazole (a propanol derivative) and Voriconazole (a butanol derivative) are well-established, the exploration of pentanol-based scaffolds —specifically 2-(2,4-difluorophenyl)pentan-2-ol derivatives—offers a critical avenue for next-generation drug discovery.
This guide provides an in-depth technical analysis of this specific chemical series. The transition from propyl/butyl to a pentyl backbone is not merely a homologation; it fundamentally alters the lipophilicity (LogP) , metabolic stability , and hydrophobic binding affinity within the CYP51 active site. This document details the synthetic pathways, structure-activity relationships (SAR), and pharmacological mechanisms required to develop and validate these compounds.
Chemical Structure & Pharmacophore Analysis
The core pharmacophore of this class relies on three non-negotiable structural elements:
-
The 2,4-Difluorophenyl Group:
-
Function: Provides metabolic resistance against oxidative degradation (blocking the P450 attack at the 2,4-positions) and ensures optimal fit within the hydrophobic access channel of the target enzyme.
-
Causality: Fluorine substitution lowers the electron density of the phenyl ring, increasing the acidity of adjacent protons and enhancing
- stacking interactions with aromatic residues (e.g., Tyr118 in CYP51).
-
-
The Tertiary Alcohol (Pentanol Core):
-
Function: Mimics the transition state of the lanosterol C-14 demethylation process. The hydroxyl group forms a critical hydrogen bond with the heme propionate or a conserved water network within the active site.
-
Chain Length Impact: Extending the alkyl chain to a pentyl group (C5) increases the Van der Waals contact surface area, potentially improving potency against resistant strains with mutated binding pockets.
-
-
The Azole Moiety (1,2,4-Triazole):
-
Function: The N-4 nitrogen coordinates directly to the heme iron (Fe) of the fungal CYP51, blocking the binding of oxygen and halting ergosterol biosynthesis.
-
Synthetic Strategies & Protocols
The synthesis of difluorophenyl-substituted pentanols requires precise stereochemical control, as the (2R, 3S) configuration typically exhibits superior biological activity (analogous to Voriconazole).
Retrosynthetic Analysis
The most robust route involves the construction of the quaternary carbon center via a Corey-Chaykovsky epoxidation followed by azole ring opening.
Detailed Synthetic Protocol
Step 1: Friedel-Crafts Acylation
-
Reagents: 1,3-Difluorobenzene, Valeryl chloride (pentanoyl chloride), AlCl3.
-
Conditions: 0°C to RT, DCM solvent.
-
Mechanism: Electrophilic aromatic substitution yields the 1-(2,4-difluorophenyl)pentan-1-one.
Step 2: Corey-Chaykovsky Epoxidation
-
Reagents: Trimethylsulfoxonium iodide (TMSI), NaH (Sodium Hydride), DMSO/THF.
-
Procedure:
-
Suspend NaH (1.2 eq) in dry DMSO under Argon.
-
Add TMSI (1.2 eq) portion-wise to generate the sulfur ylide (dimethyloxosulfonium methylide).
-
Add the ketone dropwise at 0°C. Stir at RT for 4-6 hours.
-
Validation: Monitor by TLC (disappearance of ketone spot).
-
Workup: Quench with ice water, extract with EtOAc.
-
-
Outcome: Formation of the 2-(2,4-difluorophenyl)-2-propyloxirane (epoxide intermediate).
Step 3: Epoxide Ring Opening (The Critical Step)
-
Reagents: 1,2,4-Triazole, K2CO3 (or NaH), DMF.
-
Procedure:
-
Dissolve 1,2,4-triazole (3.0 eq) and K2CO3 (2.0 eq) in dry DMF. Heat to 80°C for 1 hour to form the potassium salt.
-
Add the epoxide intermediate dissolved in DMF.
-
Heat at 90-100°C for 12 hours.
-
-
Purification: Column chromatography (SiO2, MeOH/DCM gradient). The regioselectivity usually favors the attack at the less substituted carbon, but steric hindrance in pentanol derivatives may require optimization.
Synthetic Pathway Visualization
Caption: Figure 1. Convergent synthetic pathway for the generation of difluorophenyl-substituted pentanol derivatives via epoxide ring opening.
Mechanism of Action & Biological Validation
Target: Lanosterol 14α-Demethylase (CYP51)
The primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme CYP51. This enzyme is responsible for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.
Binding Mode:
-
Coordination: The N-4 of the triazole ring binds to the heme iron (Fe3+).
-
Hydrophobic Pocket: The 2,4-difluorophenyl group occupies the hydrophobic cleft adjacent to the heme.
-
Pentyl Chain Extension: Unlike the propyl chain of Fluconazole, the pentyl chain extends into the access channel, potentially interacting with Leu376 and Phe126 (in C. albicans numbering). This extended interaction can overcome resistance in strains with mutations in the proximal active site.
Biological Assay Protocol (MIC Determination)
Standard: CLSI M27-A3 Broth Microdilution
-
Inoculum Preparation: Prepare Candida albicans (ATCC 90028) suspension adjusted to
CFU/mL in RPMI 1640 medium. -
Compound Dilution: Dissolve the pentanol derivative in DMSO. Prepare serial twofold dilutions in 96-well plates (Range: 64
g/mL to 0.125 g/mL). -
Incubation: 35°C for 24-48 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing prominent growth inhibition (50% or 90% reduction compared to control).
Mechanism Visualization
Caption: Figure 2. Pharmacological cascade of CYP51 inhibition by difluorophenyl pentanol derivatives leading to fungal cell death.
Structure-Activity Relationship (SAR) Data
The following table summarizes the expected SAR trends when modifying the alkyl chain length, based on homologous series analysis (Fluconazole vs. Voriconazole analogs).
| Structural Variable | Derivative Type | LogP (Lipophilicity) | Relative Potency (MIC) | Metabolic Stability |
| Propyl (C3) | Fluconazole-like | ~0.5 - 1.0 | Baseline (1.0x) | High |
| Butyl (C4) | Voriconazole-like | ~1.5 - 2.0 | High (10-50x) | Moderate |
| Pentyl (C5) | Target Scaffold | ~2.2 - 2.8 | High (Potential for Resistance Breaking) | Moderate-Low |
| Hexyl (C6) | Long Chain | > 3.0 | Decreased (Steric Clash) | Low |
Key Insight: The "Pentanol" derivatives sit in a critical lipophilic window. While higher LogP aids membrane permeability, it increases the risk of metabolic clearance by host liver enzymes. The 2,4-difluoro substitution is essential here to counteract the metabolic vulnerability of the longer alkyl chain.
References
-
Upadhayaya, R. S., et al. (2004). "Optically active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol." Bioorganic & Medicinal Chemistry. Link
-
Zhang, D. Z., et al. (1997). "Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols." Yao Xue Xue Bao. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link
- Parrish, J. P., et al. (2004). "Functionalized 2,4-Difluorophenyl-Based Antifungals." Bioorganic & Medicinal Chemistry Letters. (Contextual SAR reference).
Methodological & Application
Application Note: Synthesis of 3-(3,5-difluorophenyl)pentan-3-ol via Grignard Reaction
Introduction
The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains a premier method for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1][2] This application note provides a detailed protocol for the reaction of 3,5-difluorophenylmagnesium bromide with 3-pentanone to yield 3-(3,5-difluorophenyl)pentan-3-ol. This specific transformation is of interest due to the prevalence of the 3,5-difluorophenyl moiety in various biologically active compounds. The fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this a valuable building block for medicinal chemists.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive guide, from the underlying chemical principles to a step-by-step experimental protocol, including safety considerations, reaction setup, workup, and purification.
Chemical Principles and Rationale
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[3][4] In this specific case, the carbon atom of the 3,5-difluorophenylmagnesium bromide, bonded to the electropositive magnesium, carries a partial negative charge and acts as a potent nucleophile.[3] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-pentanone. This attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.[1][5] Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, 3-(3,5-difluorophenyl)pentan-3-ol.[3][6]
Reaction Scheme:
-
Step 1: Nucleophilic Addition: The 3,5-difluorophenylmagnesium bromide attacks the carbonyl carbon of 3-pentanone.
-
Step 2: Acidic Workup: The resulting magnesium alkoxide is protonated by the addition of a weak acid to form the tertiary alcohol.
Visualization of the Reaction Mechanism
Caption: Reaction mechanism of 3,5-difluorophenylmagnesium bromide with 3-pentanone.
Safety Precautions
Grignard reagents are highly reactive and require careful handling.[7][8] They are strong bases and nucleophiles that react vigorously with protic solvents, including water and alcohols.[4][9] All reactions must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).[10][11]
Key Safety Considerations:
-
Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) to remove any traces of water, which would quench the Grignard reagent.[2][7]
-
Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas like nitrogen or argon to prevent exposure to atmospheric moisture and oxygen.[10]
-
Solvent Hazards: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are highly flammable and can form explosive peroxides.[8][12] Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
Exothermic Reaction: The formation and reaction of Grignard reagents are exothermic.[8][12] An ice-water bath should be readily available to control the reaction temperature and prevent a runaway reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves.[8]
Experimental Protocol
This protocol details the synthesis of 3-(3,5-difluorophenyl)pentan-3-ol using a commercially available solution of 3,5-difluorophenylmagnesium bromide.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Concentration/Purity | Amount (mmol) | Volume/Mass |
| 3,5-Difluorophenylmagnesium bromide | 215.31 | 0.5 M in THF | 10 | 20 mL |
| 3-Pentanone | 86.13 | >99% | 11 | 1.14 mL |
| Anhydrous Tetrahydrofuran (THF) | - | Dri-Solv | - | 20 mL |
| Saturated Aqueous Ammonium Chloride | - | - | - | 30 mL |
| Diethyl Ether | - | Anhydrous | - | 50 mL |
| Anhydrous Magnesium Sulfate | - | - | - | ~2 g |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Nitrogen or argon gas inlet
-
Septa
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
-
Apparatus Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel fitted with a septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Reagent Addition: Once cooled, carefully transfer 20 mL (10 mmol) of the 0.5 M solution of 3,5-difluorophenylmagnesium bromide in THF to the reaction flask via a syringe.
-
Cooling: Place the reaction flask in an ice-water bath and allow the solution to cool to 0°C with gentle stirring.
-
Addition of Ketone: In a separate dry flask, prepare a solution of 1.14 mL (11 mmol) of 3-pentanone in 10 mL of anhydrous THF. Transfer this solution to the dropping funnel using a syringe. Add the 3-pentanone solution dropwise to the stirred Grignard reagent over a period of 15-20 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Cool the reaction mixture again in an ice-water bath. Slowly and carefully add 30 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will result in the formation of a white precipitate of magnesium salts.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake vigorously. Allow the layers to separate. Collect the organic layer. Extract the aqueous layer with an additional 20 mL of diethyl ether.
-
Washing: Combine the organic layers and wash with 20 mL of brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of diethyl ether.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product as an oil or a solid.
Purification
The crude 3-(3,5-difluorophenyl)pentan-3-ol can be purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing the polarity). The fractions containing the pure product, as identified by TLC, should be combined and the solvent evaporated to yield the purified tertiary alcohol.
Expected Results and Characterization
The expected product, 3-(3,5-difluorophenyl)pentan-3-ol, should be obtained as a colorless oil or a white solid. The yield will vary depending on the reaction conditions and the purity of the reagents but should be in the range of 70-90%.
The identity and purity of the product can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the molecule. The ¹H NMR spectrum should show characteristic signals for the ethyl groups and the aromatic protons. The ¹⁹F NMR will show a signal corresponding to the two fluorine atoms.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Wet glassware or reagents | Ensure all glassware is rigorously dried. Use anhydrous solvents and fresh, high-quality Grignard reagent. |
| Inactive Grignard reagent | If preparing the Grignard reagent in situ, ensure the magnesium is activated (e.g., with a crystal of iodine).[14] If using a commercial solution, check its age and storage conditions. | |
| Formation of biphenyl side product | High local concentration of aryl halide, high temperature | Add the aryl halide (if preparing the Grignard in situ) or the ketone slowly to the Grignard reagent. Maintain a low reaction temperature during the addition.[15] |
| Incomplete reaction | Insufficient reaction time or temperature | Allow the reaction to stir for a longer period at room temperature or gently warm the reaction mixture (e.g., to 40°C) after the initial addition. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 3-(3,5-difluorophenyl)pentan-3-ol via a Grignard reaction. By following the outlined procedures and safety precautions, researchers can successfully synthesize this valuable tertiary alcohol for use in various research and development applications. The principles and techniques described are broadly applicable to a wide range of Grignard reactions.
References
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. (2015-12-10). [Link]
-
Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]
-
Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]
-
Quora. What are Grignard reagent preparation precautions during preparation? (2022-02-19). [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
YouTube. Grignard Reagent Reaction Mechanism. (2018-05-04). [Link]
-
American Chemical Society. Grignard Reaction. [Link]
-
CHM 244 Lab Practical- Grignard Reactions. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. (2018-07-16). [Link]
-
ResearchGate. How to purify tertiary alcohol? (2024-04-22). [Link]
-
YouTube. Grignard reaction safety. (2024-06-06). [Link]
-
YouTube. Using the Grignard Reaction to Make Tertiary alcohols. (2018-02-17). [Link]
-
Web Pages. 1. Grignard Reaction. [Link]
-
Grignard Reaction - Common Conditions. [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
-
Web Pages. 14 Formation and reaction of a Grignard reagent. [Link]
-
From the choices provided below, list the reagent(s) in order that will react with 3-pentanone to.... [Link]
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Chegg.com. Below is Grignard synthesis. (2017-03-07). [Link]
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Journal of Chemical Education. Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (2007-03-01). [Link]
-
Chemistry at Winthrop University. The Grignard Reaction. [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). [Link]
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Chemistry LibreTexts. Grignard Reagents Convert Esters into Tertiary Alcohols. (2023-01-22). [Link]
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Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
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Wikipedia. Phenylmagnesium bromide. [Link]
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Web Pages. 6. Grignard Reaction. [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16). [Link]
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chemeurope.com. Phenylmagnesium bromide. [Link]
-
eGrove. Synthesis of Derivatives of Hexafluoroisopropanol. [Link]
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ResearchGate. Synthesis and[3][3]-sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl analogues | Request PDF. [Link]
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- 15. chem.libretexts.org [chem.libretexts.org]
Using 3-(3,5-Difluorophenyl)-3-pentanol as an intermediate in antifungal drug synthesis
This guide details the synthesis, characterization, and application of 3-(3,5-Difluorophenyl)-3-pentanol (CAS: 53847-40-8), a strategic tertiary alcohol intermediate. While the 2,4-difluorophenyl motif is ubiquitous in first-generation azoles (e.g., Fluconazole, Voriconazole), the 3,5-difluorophenyl isomer is increasingly utilized in next-generation antifungal discovery to enhance metabolic stability and overcome resistance profiles in Aspergillus and Candida strains.
Executive Summary
This compound serves as a critical lipophilic scaffold for building sterically hindered azole antifungals. Its gem-diethyl moiety provides a unique steric bulk that differs from the standard gem-dimethyl or cycloalkyl groups found in commercial azoles, potentially altering the binding affinity to the target enzyme, Lanosterol 14
Part 1: Strategic Rationale & Mechanism
1.1 The "3,5-Difluoro" Advantage
Most commercial azoles utilize a 2,4-difluorophenyl group. However, fungal pathogens often develop resistance via point mutations in the CYP51 active site.
-
Metabolic Stability: The 3,5-substitution pattern blocks the para-position (C4) and meta-positions (C3, C5) differently than the 2,4-pattern, potentially reducing oxidative metabolism by host P450s.
-
Steric Fit: The 3,5-difluoro motif alters the rotational freedom of the phenyl ring within the hydrophobic pocket of the fungal enzyme, offering a "resistance-breaking" structural variation.
1.2 The Gem-Diethyl Effect
The central 3-pentanol structure introduces two ethyl groups at the quaternary center.
-
Lipophilicity: Increases logP compared to methyl analogs, enhancing membrane permeability.
-
Desymmetrization Potential: While the intermediate is achiral, subsequent dehydration and functionalization can create chiral centers critical for potency (e.g., Voriconazole is a specific enantiomer).
Part 2: Synthesis Protocol (Grignard Route)
Objective: Synthesize this compound with >98% purity. Reaction Type: Grignard Addition (Nucleophilic addition to a ketone).
Reagents & Materials
| Reagent | Equiv.[1][2] | Role | Hazard Note |
| 1-Bromo-3,5-difluorobenzene | 1.0 | Precursor | Irritant |
| Magnesium Turnings | 1.2 | Metal | Flammable solid |
| 3-Pentanone (Diethyl ketone) | 1.1 | Electrophile | Flammable liquid |
| THF (Anhydrous) | Solvent | Medium | Peroxide former |
| Iodine ( | Trace | Initiator | Corrosive |
Step-by-Step Methodology
1. Activation of Magnesium
-
Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Add Magnesium turnings (1.2 eq) and a single crystal of Iodine .
-
Heat gently with a heat gun under N2 flow until iodine vaporizes (purple haze), activating the Mg surface.
2. Formation of Grignard Reagent (3,5-Difluorophenylmagnesium bromide)
-
Dissolve 1-Bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF (5 mL/g).
-
Add 10% of this solution to the activated Mg. Wait for the exotherm (solvent reflux) to confirm initiation.
-
Critical Checkpoint: If no reaction occurs within 5 mins, sonicate or add a drop of dibromoethane.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
Stir at reflux for 1 hour to ensure complete formation.
3. Nucleophilic Addition
-
Cool the Grignard solution to 0°C using an ice bath.
-
Dissolve 3-Pentanone (1.1 eq) in THF and add it dropwise over 30 minutes.
-
Observation: The solution will likely turn a milky/grey suspension as the alkoxide forms.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours.
4. Quench & Workup
-
Cool back to 0°C. Quench slowly with Saturated
solution . -
Caution: Exothermic hydrogen release.
-
Extract the aqueous layer 3x with Ethyl Acetate .
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
5. Purification
-
The crude oil is typically purified via Vacuum Distillation (high boiling point) or Flash Column Chromatography (Hexanes/EtOAc 9:1).
-
Target Yield: 85-92%.
-
Appearance: Colorless viscous oil.
Part 3: Downstream Application (Synthesis of Azole Core)
The tertiary alcohol is rarely the final drug; it is a handle. The standard industrial route involves Dehydration followed by Epoxidation and Triazole Opening .
Workflow Diagram (Graphviz/DOT)
Caption: Synthetic pathway converting the 3-pentanol intermediate into the bioactive azole pharmacophore.
Protocol: Conversion to Triazole Antifungal
-
Dehydration: Reflux the alcohol in Toluene with catalytic p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap. This yields the alkene (mixture of isomers).
-
Epoxidation: Treat the alkene with m-CPBA (meta-chloroperoxybenzoic acid) in DCM to form the oxirane ring.
-
Azole Coupling: React the epoxide with 1H-1,2,4-Triazole and
in DMF at 80°C. The triazole opens the epoxide, establishing the classic hydroxy-ethyl-triazole antifungal core.
Part 4: Analytical Specifications
To ensure "Trustworthiness" in your experiments, validate the intermediate against these expected parameters:
| Parameter | Specification | Method |
| Appearance | Clear, colorless to pale yellow oil | Visual |
| Purity | >98.0% | GC-FID or HPLC (C18) |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Mass Spec | [M-OH]+ peak often dominant due to labile tertiary alcohol | LC-MS (ESI+) |
| Boiling Point | ~110-115°C at 5 mmHg (Estimated) | Distillation |
References
-
Sigma-Aldrich. Product Specification: this compound. Retrieved from .
-
PubChem. Compound Summary: 3-(3,5-Difluorophenyl)pentan-3-ol. National Library of Medicine. Retrieved from .
- Shibutani, T., et al. (2000). Synthesis of antifungal azoles: Stereoselective synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives. Heterocycles, 53(12). (Provides the foundational Grignard/Epoxide methodology adapted here).
- Maertens, J. A., et al. (2016). Isavuconazole: A broad-spectrum triazole antifungal. Clinical Microbiology Reviews, 29(1). (Discusses the SAR of difluorophenyl rings in modern antifungals).
Sources
Application Note: Precision Functionalization of 3-(3,5-Difluorophenyl)-3-pentanol
This Application Note is designed for researchers and medicinal chemists requiring high-fidelity functionalization of 3-(3,5-Difluorophenyl)-3-pentanol , a sterically congested tertiary benzylic alcohol.[1]
The guide prioritizes chemoselectivity and suppression of elimination (E1/E2), the two primary failure modes for this substrate.[1]
Executive Summary & Strategic Analysis
The Substrate: this compound is a tertiary alcohol featuring a central carbon bonded to two ethyl groups and an electron-deficient aryl ring.[1]
-
Steric Challenge: The diethyl/aryl substitution creates a "molecular wall," blocking the approach of nucleophiles and bulky electrophiles.
-
Electronic Challenge: The 3,5-difluoro substitution exerts a strong inductive electron-withdrawing effect (
).[1] While typical benzylic carbocations are stable, the fluorines destabilize the cation relative to a non-substituted phenyl ring, slowing rates.[1] However, the system remains prone to acid-catalyzed dehydration to form the stilbene derivative (elimination product).[1]
The Solution: Standard protocols (e.g., Fischer esterification, Williamson ether synthesis with NaH) will fail, resulting in low conversion or extensive elimination.[1] This guide details three self-validating protocols using "soft" activation and neutral-pH conditions to preserve the C-O bond integrity until functionalization occurs.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for functionalizing hindered tertiary benzylic alcohols.
Protocol 1: O-Acylation (Esterification)
Objective: Synthesize ester derivatives (e.g., Acetate, Benzoate) without dehydration.[1] Challenge: Tertiary alcohols react poorly with carboxylic acids/DCC. Solution: Use of Acid Anhydrides with hyper-nucleophilic acylation catalysis (DMAP).
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Acetic Anhydride (
) or Benzoic Anhydride (2.0 - 3.0 equiv)[1] -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 - 0.5 equiv)[1]
-
Base: Triethylamine (
) (3.0 equiv)[1] -
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the substrate (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M).
-
Base Addition: Add
(3.0 mmol) followed by DMAP (0.2 mmol). Stir for 5 minutes at Room Temperature (RT).-
Why: DMAP forms a highly reactive N-acylpyridinium ion intermediate with the anhydride, which is electrophilic enough to attack the hindered tertiary alcohol.
-
-
Acylation: Dropwise add Acid Anhydride (2.0 mmol) at 0 °C.
-
Note: Cooling prevents exotherm-induced elimination.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Monitoring: Check TLC or GC-MS. If conversion is <50% after 6 hours, heat to reflux (40 °C) carefully.
-
-
Quench: Add saturated
solution. Stir vigorously for 20 mins to hydrolyze excess anhydride. -
Workup: Extract with DCM (3x). Wash organics with 1M HCl (to remove DMAP/Et3N), then brine.[1] Dry over
.[1]
Validation Point:
-
IR: Disappearance of broad O-H stretch (~3400 cm⁻¹). Appearance of strong Carbonyl C=O stretch (~1735 cm⁻¹).
-
19F NMR: Shift in the difluorophenyl signal due to the change in electronic environment (ester is more EWG than alcohol).
Protocol 2: O-Alkylation (Etherification)
Objective: Install a methyl or ethyl ether group.
Challenge: Williamson ether synthesis (NaH + Alkyl Halide) is too basic, causing immediate E2 elimination to the alkene.[1]
Solution: Silver(I) Oxide (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Alkyl Iodide (e.g., MeI, EtI) (5.0 - 10.0 equiv)[1]
-
Promoter: Silver(I) Oxide (
) (2.0 - 3.0 equiv)[1] -
Solvent: DMF (anhydrous) or DCM (if solubility permits).[1]
Step-by-Step Methodology
-
Setup: In a foil-wrapped flask (light sensitive), dissolve substrate (1.0 mmol) in anhydrous DMF (3 mL).
-
Reagent Addition: Add Alkyl Iodide (5.0 mmol).
-
Activation: Add
(2.0 mmol) in one portion. -
Reaction: Stir at RT for 24–48 hours.
-
Optimization: If sluggish, add 0.1 equiv of KI to generate highly reactive alkyl iodide in situ (Finkelstein condition) or heat to 40 °C.[1]
-
-
Filtration: Filter the grey/black suspension through a Celite pad to remove silver salts. Rinse with Ethyl Acetate.[1]
-
Workup: Wash the filtrate with water (5x) to remove DMF. Dry organics over
.[1]
Validation Point:
-
1H NMR: Appearance of a sharp singlet (3H) at ~3.2 ppm (for O-Me) or quartet/triplet (for O-Et).[1]
-
Absence of Alkene: Check the olefinic region (5.0–6.5 ppm). Significant signals here indicate elimination failure.[1]
Protocol 3: Deoxyfluorination (Conversion to Alkyl Fluoride)
Objective: Replace -OH with -F to create a metabolically stable bioisostere. Challenge: DAST is thermally unstable and often leads to elimination in tertiary benzylic substrates. Solution: Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[6] It is thermally more stable and allows for better control.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Deoxo-Fluor® (1.2 equiv) (50% solution in Toluene or THF).
-
Solvent: DCM (anhydrous).[1]
-
Safety: Perform in a fume hood. HF is a byproduct.[1]
Step-by-Step Methodology
-
Setup: Use a plastic (HDPE) or Teflon vessel if possible (glass is acceptable for short times if anhydrous).[1] Dissolve substrate (1.0 mmol) in DCM (5 mL) under Nitrogen. Cool to -78 °C.
-
Critical: Low temperature is essential to favor substitution (
-like ion pair collapse) over elimination.
-
-
Addition: Add Deoxo-Fluor dropwise via syringe.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C. Do not heat to RT unless conversion is checked and found incomplete.
-
Note: Tertiary benzylic fluorides are prone to solvolysis; handle the product rapidly.
-
-
Quench: Pour the reaction mixture into saturated aqueous
at 0 °C. Stir until bubbling ceases. -
Extraction: Extract with DCM. Dry over
and concentrate without heating (use rotovap bath < 25 °C).
Validation Point:
-
19F NMR: This is the definitive test.
Summary of Analytical Data
| Functional Group | Key IR Signal (cm⁻¹) | Key 1H NMR Signal (ppm) | 19F NMR Diagnostic |
| Alcohol (Start) | 3400 (Broad, OH) | ~2.0 (OH, exch.)[1] | 2x Aryl F (~ -109 ppm) |
| Ester (Acetate) | 1735 (Sharp, C=O) | 2.1 (s, 3H, COCH3) | Shift in Aryl F |
| Ether (Methyl) | 1100 (C-O-C) | 3.2 (s, 3H, O-CH3) | No new F signal |
| Fluoride (C-F) | No OH, No C=O[1] | Loss of OH proton | New signal at -140 ppm |
References
-
BenchChem. (2025).[1][3][6][7] Application Notes and Protocols for the Esterification of Sterically Hindered Alcohols. Retrieved from [1]
-
Morales-Serna, J. A., et al. (2010).[1][7] "Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols." Synthesis, 24, 4261–4267.[1][7] Retrieved from
-
Lal, G. S., et al. (1999).[1][8] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides."[6] Journal of Organic Chemistry, 64(19), 7048-7054.[1] (Seminal paper on Deoxo-Fluor).
-
Tanino, K., et al. (1997).[1] "Silver(I) Oxide-Mediated Alkylation of Hindered Alcohols." Tetrahedron Letters. (General method reference for Ag2O alkylation).
-
Fluorochem. (n.d.).[1] this compound Product Page. Retrieved from [1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: Formulation & Delivery of 3-(3,5-Difluorophenyl)-3-pentanol
[1][2]
Executive Summary & Compound Profile
This compound is a fluorinated carbinol intermediate.[1][2] Its structural motif—a tertiary alcohol adjacent to a difluorophenyl group—is critical in the synthesis of triazole fungicides (e.g., analogs of voriconazole or agricultural azoles) which target sterol 14
In agrochemical R&D, this compound is formulated to:
-
Evaluate Intrinsic Activity: Screen for fungicidal activity in early-stage discovery.[2]
-
Optimize Bioavailability: The fluorine substitution increases lipophilicity (LogP) and metabolic stability, requiring robust emulsification systems for plant uptake.[2][3]
-
Serve as an Analytical Standard: Used to quantify impurities or degradation products in triazole fungicide manufacturing.[2][3]
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | 200.23 g/mol | Small molecule, good penetrant potential.[1][2] |
| Physical State | Viscous Liquid / Low MP Solid | Suitable for EC (Emulsifiable Concentrate) or EW (Emulsion in Water).[3] |
| LogP (Octanol/Water) | ~2.8 – 3.2 (Predicted) | Highly lipophilic; requires non-polar solvents and HLB matching.[2][3] |
| Water Solubility | < 50 mg/L | Insoluble in aqueous spray tanks; requires surfactant systems.[2][3] |
| Chemical Stability | Tertiary Alcohol | Stable to hydrolysis; potential for dehydration under strong acid catalysis.[2][3] |
Biological Mechanism & Context
Understanding the target is essential for formulation design.[2][3] If used as an active fungicide, this molecule likely acts by inhibiting ergosterol biosynthesis, disrupting fungal cell membranes.[3]
Figure 1: Ergosterol Biosynthesis Inhibition Pathway
The diagram below illustrates the intervention point of DMI-like carbinols within the fungal sterol pathway.[1][2]
Caption: Mechanism of Action. The fluorinated alcohol mimics the transition state of lanosterol, binding to the heme iron of CYP51 and blocking ergosterol synthesis.[2][3]
Formulation Protocols
Due to the compound's lipophilicity, a Self-Emulsifying Drug Delivery System (SEDDS) or Emulsifiable Concentrate (EC) is the gold standard for bioavailability.[1][2][3]
Protocol A: Development of a 10% EC Formulation
This protocol creates a stable concentrate that spontaneously emulsifies upon dilution in water.[2][3]
Materials Required:
-
Solvent: Aromatic 200 (Solvesso 200) or N-Methyl-2-pyrrolidone (NMP) replacement like Genagen NBP (dimethyl amide).[1][2]
-
Emulsifiers:
Step-by-Step Procedure:
-
Solubility Screening:
-
Surfactant Blending (HLB Adjustment):
-
Preparation of the Concentrate (100 g batch):
-
Quality Control (CIPAC MT 36):
-
Dilute 5 mL of formulation into 95 mL of standard hard water (342 ppm CaCO3).
-
Invert 30 times.
-
Pass Criteria: No oil separation or "creaming" after 2 hours.
-
Protocol B: Analytical Quantification (HPLC-UV)
To verify the concentration of the active in the formulation or residue studies.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2][3]
-
Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) [60:40 v/v].[2][3]
-
Detection: UV at 210 nm (fluorinated rings have low UV absorbance; 210-220 nm is critical).[1][2]
-
Injection Vol: 10 µL.
-
Retention Time: Expect elution ~4–6 minutes due to lipophilicity.[2][3]
Experimental Workflow Diagram
This diagram guides the researcher through the decision tree for formulating this specific fluorinated intermediate.
Caption: Formulation decision tree based on the physical state of the fluorinated alcohol.
Safety & Handling (E-E-A-T)
-
Fluorine Hazard: While the C-F bond is stable, combustion can release HF.[2][3] Use standard PPE (nitrile gloves, safety glasses).[2][3]
-
Skin Absorption: Lipophilic solvents (like DMSO or Aromatics) enhance skin penetration.[2][3] Handle in a fume hood.
-
Environmental: Fluorinated compounds can be persistent.[2][3] Dispose of all formulation waste via high-temperature incineration.[2]
References
-
Jeschke, P. (2010).[2][3] The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem.[2][3] [1][3]
-
Knowles, A. (2005).[2][3] New developments in crop protection product formulation. Agrow Reports.
-
FAO/WHO Joint Meeting on Pesticide Specifications (JMPS) . Manual on development and use of FAO and WHO specifications for pesticides. [1][3]
-
PubChem . Compound Summary for 3-Phenyl-3-pentanol (Analog). [1][3][5]
Advanced Catalytic Architectures for Tertiary Benzylic-Like Alcohols
Executive Summary: The Quaternary Challenge
Tertiary benzylic alcohols represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous NK1 antagonists, anti-fungals, and CFTR modulators.[1] However, their synthesis poses a "Quaternary Challenge": constructing a sterically congested tetrasubstituted carbon adjacent to an aromatic ring without inducing elimination (dehydration) or racemization.[1]
Traditional stoichiometric methods (Grignard/Organolithium) often fail due to:
-
Poor Chemoselectivity: Intolerance of electrophilic functional groups (esters, nitriles).[1]
-
Lack of Stereocontrol: Difficulty in inducing enantioselectivity at the quaternary center.
-
Aggressive Conditions: Cryogenic temperatures required to suppress side reactions.[1]
This guide details three catalytic architectures that solve these problems, enabling the scalable, enantioselective, and chemoselective synthesis of tertiary benzylic alcohols.
Decision Matrix: Method Selection
Select the appropriate protocol based on your starting material and stage of synthesis.
| Feature | Method A: Rh-Catalyzed Addition | Method B: Photoredox Coupling | Method C: C-H Hydroxylation |
| Primary Mechanism | Asymmetric 1,2-Addition | Radical-Radical Coupling | H-Atom Transfer (HAT) / Rebound |
| Starting Material | Aryl Ketone + Boronic Acid | Ketone + Alkene/Radical Precursor | Alkylarene (Pre-existing scaffold) |
| Key Advantage | High Enantioselectivity (>95% ee) | Access to Sterically Bulky Alcohols | Late-Stage Functionalization |
| Limitation | Requires Boronic Acid partner | Long reaction times (sometimes) | Risk of over-oxidation to ketone |
| Green Metric | High Atom Economy | Visible Light Driven | Oxidant Efficiency varies |
Module A: Asymmetric Nucleophilic Addition (Rh-Catalysis)
Best for: De novo construction of chiral quaternary centers with high enantiomeric excess (ee).[1]
Mechanistic Insight
Unlike hard nucleophiles (Li/Mg), Rhodium(I) forms a soft aryl-Rh species via transmetallation.[1] The key to success with ketones (as opposed to aldehydes) is the use of chiral diene ligands or specific bisphosphines (e.g., WingPhos) that create a tight chiral pocket, accelerating the insertion into the sterically hindered carbonyl while suppressing
Protocol: Rh-Catalyzed Arylation of Ketones
Target: Synthesis of (S)-1-(4-fluorophenyl)-1-phenylethanol.[1]
Reagents:
-
Substrate: 4'-Fluoroacetophenone (1.0 equiv)
-
Nucleophile: Phenylboronic acid (1.5 equiv)[1]
-
Catalyst Precursor: [Rh(C₂H₄)₂Cl]₂ (3 mol% Rh)[1]
-
Ligand: (S,S)-Ph-bod* (Chiral bicyclo[2.2.2]octadiene ligand) or (S)-WingPhos (3.3 mol%)[1]
-
Base: KOH (50% aq. solution, 0.5 equiv)[1]
-
Solvent: Toluene/Water (10:1 v/v)[1]
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox or under Ar, charge a reaction vial with [Rh(C₂H₄)₂Cl]₂ and the Chiral Ligand.[1] Add Toluene (1.0 mL/mmol) and stir at RT for 15 min to generate the active catalytic species (color change often observed).[1]
-
Substrate Addition: Add Phenylboronic acid and 4'-Fluoroacetophenone to the vial.
-
Base Activation: Add the degassed KOH solution. The base is critical to facilitate transmetallation by forming the boronate "ate" complex.[1]
-
Reaction: Seal the vial and stir vigorously at 60°C for 12–24 hours. Note: Higher temperature is required for ketones compared to aldehydes.
-
Workup: Cool to RT. Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Control Point:
-
Water Content: The reaction requires a biphasic system or controlled water equivalents.[1] Completely anhydrous conditions often inhibit the hydrolysis of the Rh-alkoxide intermediate, stalling the catalytic turnover.[1]
Catalytic Cycle Visualization
Figure 1: Rhodium(I) catalytic cycle featuring transmetallation, stereoselective insertion, and hydrolysis.[1][2][3]
Module B: Photoredox Ketyl Radical Coupling
Best for: Coupling sterically bulky groups or accessing "impossible" substitutions via non-traditional disconnections.[1]
Mechanistic Insight
This method utilizes Proton-Coupled Electron Transfer (PCET).[1][4][5] An excited photocatalyst (Ir or Ru) reduces the ketone (activated by a H-bond donor or Lewis Acid) to a persistent ketyl radical .[1] This radical, unlike a closed-shell enolate, can couple with electron-deficient alkenes (Giese addition) or other radical precursors, forging the quaternary center under neutral conditions.[1]
Protocol: Ketyl-Olefin Coupling
Target: Synthesis of hindered tertiary alcohols from acetophenone and acrylates.
Reagents:
-
Photocatalyst: Ir(ppy)₃ (1 mol%)[1]
-
H-Atom Donor: Hantzsch Ester or Thiophenol (1.2 equiv)[1]
-
Substrate: Acetophenone derivative
-
Coupling Partner: Methyl acrylate (2.0 equiv)[1]
-
Solvent: DMSO or MeCN (degassed)
-
Light Source: Blue LED (450 nm, approx.[1] 30W)
Step-by-Step Workflow:
-
Setup: In a clear borosilicate vial, combine ketone, acrylate, Ir-catalyst, and H-atom donor.
-
Degassing: Sparge with Argon for 15 minutes. Oxygen is a triplet radical quencher and will shut down the PCET process.
-
Irradiation: Place the vial 2 cm from the Blue LED source. Use a fan to maintain temperature <35°C (thermal background reactions can reduce selectivity).[1]
-
Monitoring: Monitor by TLC/LCMS. The reaction typically requires 18–24 hours.[1]
-
Workup: Dilute with water, extract with ether. The Hantzsch ester byproduct (pyridine derivative) can be removed via an acidic wash (1M HCl) if the product is acid-stable.[1]
Module C: Site-Selective C-H Hydroxylation
Best for: Late-stage functionalization (LSF) of drug candidates; converting a benzylic C-H directly to C-OH.[1]
Mechanistic Insight
The White-Chen Catalyst (Fe(PDP)) or Manganese Porphyrins mimic Cytochrome P450.[1] They generate a high-valent Metal-Oxo species that abstracts a hydrogen atom (HAT) from the benzylic position.[1]
-
Challenge: The resulting alcohol is electronically activated and more prone to oxidation than the starting alkane, leading to ketones (over-oxidation).[1]
-
Solution: Use of strong electrophilic oxidants (e.g., bis(methanesulfonyl) peroxide) or limiting conversion strategies to trap the alcohol.[1]
Protocol: Fe-Catalyzed Benzylic Oxidation
Target: Selective hydroxylation of a complex alkylarene.[1]
Reagents:
-
Catalyst: Fe(PDP) (5 mol%)[1]
-
Oxidant: H₂O₂ (50%) or Bis(methanesulfonyl) peroxide (for higher alcohol selectivity)[1]
-
Additive: Acetic Acid (0.5 equiv) - Crucial for proton shuttle mechanism.[1]
-
Solvent: Acetonitrile (MeCN)[1]
Step-by-Step Workflow:
-
Solution A: Dissolve substrate and Fe(PDP) in MeCN.
-
Solution B: Prepare a dilute solution of H₂O₂ and Acetic Acid in MeCN.
-
Slow Addition: Add Solution B to Solution A via syringe pump over 1 hour at 0°C. Slow addition keeps the oxidant concentration low, favoring mono-oxidation (alcohol) over di-oxidation (ketone).[1]
-
Quench: Add solid Na₂SO₃ to quench peroxides.
-
Analysis: Check conversion. If starting material remains but ketone is forming, stop.[1] It is better to recycle starting material than over-oxidize.[1]
Workflow Visualization
Figure 2: Optimization workflow for maximizing alcohol selectivity in C-H oxidation.
References
-
Hayashi, T., & Miyaura, N. (1998).[1][2] Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Journal of the American Chemical Society.[5][6] [1]
-
Xu, G., et al. (2022).[1] Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones.[1][7][8] Chemical Science.
-
Chen, M. S., & White, M. C. (2007).[1] A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science. [1][9]
-
Gormisky, P. E., & White, M. C. (2013).[1] Catalyst-Controlled Aliphatic C–H Oxidations with a Predictive Model for Site-Selectivity. Journal of the American Chemical Society.[5][6] [1]
-
Koon, M. A., et al. (2019).[1][5] Visible-Light Photoredox Enables Ketone Carbonyl Alkylation for Easy Access to Tertiary Alcohols.[1] ACS Catalysis.[1] [1]
-
Howell, J. M., et al. (2016).[1] General and Practical Enantioselective C–H Oxidation. Journal of the American Chemical Society.[5][6] [1]
Sources
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cu-catalyzed enantioselective synthesis of tertiary benzylic copper complexes and their in situ addition to carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Procedures for Drying and Storage of 3-(3,5-Difluorophenyl)-3-pentanol
Executive Summary & Chemical Profile[1]
This guide outlines the rigorous protocols for the purification (drying) and long-term preservation of 3-(3,5-Difluorophenyl)-3-pentanol . As a tertiary alcohol featuring an electron-deficient aromatic ring, this compound presents a specific stability paradox: it is resistant to oxidative degradation but highly susceptible to acid-catalyzed dehydration (E1 elimination).
Improper drying techniques—specifically exposure to acidic desiccants or excessive heat—will irreversibly convert the target alcohol into its corresponding alkene impurities (e.g., 3-(3,5-difluorophenyl)-2-pentene). This protocol prioritizes thermal gentleness and pH neutrality to maintain >98% purity.
Compound Data Sheet
| Property | Specification / Value |
| IUPAC Name | 3-(3,5-difluorophenyl)pentan-3-ol |
| CAS Number | 1339066-84-0 |
| Molecular Formula | C₁₁H₁₄F₂O |
| Molecular Weight | 216.23 g/mol |
| Physical State | Viscous colorless to pale yellow liquid (Oil) |
| Boiling Point (Est.) | ~260°C (760 mmHg) / ~110°C (0.5 mmHg) |
| Critical Sensitivity | Acid-Sensitive (Dehydration risk), Hygroscopic |
Mechanistic Insight: The Dehydration Risk
Before executing the protocol, operators must understand the why behind the strict temperature and pH controls.
-
The Pathway: Tertiary alcohols undergo dehydration via the E1 mechanism .[1] Protonation of the hydroxyl group creates a good leaving group (
), leading to a carbocation intermediate.[1] -
The Substituent Effect: The 3,5-difluorophenyl group is electron-withdrawing (inductive effect). While this destabilizes the carbocation relative to a simple phenyl group, the tertiary nature of the carbon center still allows ionization under mild acidic conditions or temperatures >60°C.
-
The Consequence: Once the carbocation forms, rapid elimination of a
-proton yields the thermodynamic alkene product, which is difficult to separate from the parent alcohol.
Rule of Thumb: Keep the process neutral. Keep the process cool (< 45°C).
Protocol A: Post-Synthesis Workup (The "Wet" Phase)
Objective: Remove bulk water and reaction solvents without triggering elimination.
Materials Required[4][5][6][7][8][9][10]
-
Saturated aqueous
(Sodium Bicarbonate) -
Solvent: Diethyl Ether (
) or MTBE (Avoid DCM if possible to prevent halogen exchange traces, though DCM is acceptable). -
Desiccant: Anhydrous Sodium Sulfate (
) - Do NOT use Magnesium Sulfate ( ) as it is slightly acidic (Lewis acid character) and can catalyze dehydration in sensitive substrates.
Step-by-Step Procedure
-
Quench & Neutralize:
-
Upon completion of synthesis, quench the reaction mixture into a biphasic system containing saturated
. This ensures the aqueous phase is slightly basic (pH ~8), neutralizing any residual acid catalyst.
-
-
Extraction:
-
Extract the product into the organic phase (
or MTBE). -
Wash the organic layer with Brine (
) to remove bulk water.
-
-
Desiccation (The Neutral Approach):
-
Add Anhydrous
to the organic layer. -
Critical Check: Swirl the flask. The desiccant should flow freely. If it clumps, decant and add fresh desiccant.
-
Allow to stand for 20 minutes at Room Temperature (RT).
-
-
Filtration:
-
Filter through a sintered glass funnel or a cotton plug into a clean, dry Round Bottom Flask (RBF).
-
Protocol B: Solvent Removal & High-Vacuum Drying
Objective: Remove volatile solvents and trace moisture to
Equipment Setup
-
Rotary Evaporator with water bath set to 35°C (Max 40°C) .
-
High Vacuum Line (Schlenk line) capable of
. -
Liquid Nitrogen trap.
Step-by-Step Procedure
-
Bulk Solvent Removal:
-
Connect the RBF to the rotary evaporator.
-
Set bath to 35°C .
-
Ramp vacuum down to 200 mbar (for Ether/DCM) or 50 mbar (for EtOAc/Heptane).
-
Visual Cue: Continue until bubbling ceases and volume stabilizes.
-
-
Azeotropic Chase (Optional but Recommended):
-
If the product was exposed to stubborn solvents (e.g., Toluene), add a small volume of Pentane and re-evaporate. This helps carry off higher-boiling impurities.
-
-
High-Vacuum Drying:
-
Transfer the concentrated oil to a storage vial or smaller flask.
-
Connect to the high-vacuum manifold (
). -
Stirring is mandatory: Use a small magnetic stir bar to prevent "bumping" and ensure surface turnover.
-
Dry for 4–6 hours at Ambient Temperature (20–25°C).
-
Warning:Do not heat the flask with a heat gun to speed up drying. The combination of heat + vacuum can trigger dehydration on the glass surface.
-
Protocol C: Long-Term Storage & Handling
Objective: Prevent oxidative degradation and moisture re-absorption.
Storage Specifications
| Parameter | Setting | Rationale |
| Vessel | Amber Glass Vial with PTFE-lined cap | Blocks UV; PTFE prevents leaching of plasticizers. |
| Headspace | Argon (Ar) or Nitrogen ( | Displaces oxygen and moisture. Argon is preferred (heavier than air). |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates significantly slower degradation rates at sub-zero temps. |
| Secondary | Desiccator Cabinet | Provides a second barrier against freezer humidity. |
Handling Procedure (Thawing)
-
Remove the vial from the freezer.
-
Equilibration: Allow the closed vial to reach Room Temperature (approx. 30 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture instantly onto the product, ruining the drying step.
-
-
Sample quickly under a cone of Nitrogen.
-
Re-purge headspace with Argon, seal tightly with Parafilm, and return to -20°C.
Quality Control & Validation
Before committing the batch to storage, validate integrity using these checkpoints.
H-NMR Check (The "Alkene Test")
-
Solvent:
(neutralized with basic alumina if the compound is ultra-sensitive). -
Target Signals: Look for the disappearance of the hydroxyl proton (variable, broad) and the absence of olefinic protons.
-
Alkene Impurity Region: 5.0 – 6.5 ppm.
-
Success Criteria: No integration detected in the alkene region.
-
Karl Fischer (KF) Titration
-
Method: Coulometric KF.
-
Target: Water content
( ).
Process Visualization (Workflow)
The following diagram illustrates the critical decision nodes and flow of the purification process.
Caption: Workflow for the isolation of this compound, emphasizing thermal limits and QC checkpoints.
References
-
American Chemical Society (ACS). (2020).[2] Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Addition to 3-Pentanone
Ticket ID: 3P-ADD-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Introduction: Substrate Profile & Reactivity Analysis
Welcome to the technical support center for 3-pentanone (Diethyl ketone). Before troubleshooting specific failures, we must understand the substrate's "personality."
3-Pentanone presents a deceptive challenge in nucleophilic addition. While less sterically hindered than di-tert-butyl ketone, it is significantly more hindered than acetone or aldehydes. Its symmetry masks a high propensity for side reactions driven by its
Key Reactivity Parameters:
-
Electrophilicity: Moderate. The two ethyl groups provide inductive donation (+I effect), slightly deactivating the carbonyl carbon compared to acetone.
-
Steric Environment: The ethyl wings create a "conical" steric shield, slowing down the approach of bulky nucleophiles.
-
Acidity: Four enolizable
-protons make it highly susceptible to deprotonation by basic nucleophiles (Grignard/Organolithium).
Module 1: The "Missing Nucleophile" (Enolization)
Symptom: You performed a Grignard addition, but after aqueous workup, you recovered 80-90% of your starting 3-pentanone. No alcohol product was formed.
Diagnosis: Enolization.
Your nucleophile acted as a base.[1][2][3][4][5][6][7] Instead of attacking the carbonyl carbon (path A), the reagent abstracted an
The Fix: The Imamoto Protocol (Organocerium Reagents) To suppress basicity while maintaining (or enhancing) nucleophilicity, you must transmetallate your Grignard or Organolithium to Cerium(III).
Mechanism of Action:
Organocerium reagents (
Standard Operating Procedure: Organocerium Addition
Reference: Imamoto, T. et al. J. Am. Chem. Soc. 1989.
Step 1: Drying the CeCl
-
Place CeCl
in a flask. -
Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours .
-
Checkpoint: The solid should turn from a chunky crystal to a fine, white powder. Do not stir vigorously until dry to avoid clumping.
Step 2: Reagent Formation
-
Suspend dried CeCl
(1.5 equiv) in dry THF. Stir at RT overnight to form a milky suspension. -
Cool to 0°C .
-
Add Organolithium or Grignard (1.5 equiv) dropwise.
-
Stir for 30–60 mins. The mixture usually turns yellow/orange.
Step 3: Addition
-
Cool to -78°C .
-
Add 3-pentanone (1.0 equiv) dissolved in THF.
-
Allow to warm to 0°C slowly before quenching.
Module 2: The "Wrong Alcohol" (Reduction)
Symptom: You attempted to add an isopropyl or tert-butyl group. Instead of the desired tertiary alcohol, you isolated 3-pentanol (the secondary alcohol reduction product).
Diagnosis:
Visualizing the Pathway:
Caption: Steric bulk forces the Grignard reagent to act as a reductant via
The Fix:
-
Switch to Organolithiums: Lithium reagents are less prone to this concerted reduction mechanism than Magnesium reagents.
-
Use Non-Transferring Ligands: If using Grignard, ensure the alkyl group lacks
-hydrogens (e.g., Methyl, Phenyl) or use the Imamoto Protocol (Module 1), which alters the geometry and suppresses reduction.
Module 3: The "Oligomer Mess" (Aldol Condensation)
Symptom: The reaction mixture turned dark/tarry. NMR shows a complex mixture of dimers and polymers.
Diagnosis: Self-Aldol Condensation. In the presence of base (even trace hydroxide or alkoxides formed during reaction), 3-pentanone enolizes.[4] If the electrophile is not reactive enough (or absent), the enolate attacks another molecule of 3-pentanone.
The Fix: Kinetic Control (LDA)
To perform reactions at the
Protocol:
-
Base: Use Lithium Diisopropylamide (LDA) – bulky and non-nucleophilic.
-
Temp: Maintain -78°C . At higher temperatures, the kinetic enolate equilibrates to the thermodynamic enolate, promoting condensation.
-
Order of Addition: Add 3-pentanone slowly to the LDA solution (Inverse Addition). This ensures the base is always in excess, preventing free ketone from meeting formed enolate.
Data Presentation: Reagent Comparison
Table 1: Nucleophile Performance on 3-Pentanone
| Reagent System | Basicity | Nucleophilicity | Risk: Enolization | Risk: Reduction | Recommended For |
| R-MgBr (Grignard) | High | Moderate | High | High (if | Simple, unhindered additions |
| R-Li (Organolithium) | Very High | High | Very High | Low | Adding bulky groups (t-Bu) |
| R-CeCl | Low | High | Very Low | Very Low | Standard for 3-Pentanone |
| R | Low | Low | Low | N/A | 1,4-additions (not 1,2) |
Visualizing the Solution: The Organocerium Workflow
Caption: The Imamoto workflow suppresses basicity (side reactions) while activating the carbonyl for addition.
FAQ: Rapid Troubleshooting
Q: Can I use commercial anhydrous CeCl
Q: Why did my reaction freeze at -78°C? A: 3-Pentanone has a melting point of -39°C, but in THF solution it should remain liquid. However, Organocerium reagents generally form slurries. If stirring stops, your yield will drop. Use a mechanical stirrer or ensure vigorous magnetic stirring.
Q: I see a "pinacol" coupling product. What happened?
A: This suggests Single Electron Transfer (SET) mechanisms, often seen with SmI
References
-
Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[8][9] The Journal of Organic Chemistry.
-
Imamoto, T., Takiyama, N., & Nakamura, K. (1985).[8] "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones: an efficient method for the synthesis of tertiary alcohols." Tetrahedron Letters.
-
Conant, J. B., & Blatt, A. H. (1929). "The reducing action of Grignard reagents." Journal of the American Chemical Society.[2] (Foundational mechanism for
-hydride transfer). -
Evans, D. A. (2005). "Evans pKa Table." Harvard University. (Reference for pKa of 3-pentanone).
Sources
- 1. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Exercise 5.1 Give the condensation product of 3-pentanone. Suggest the m.. [askfilo.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
- 7. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]
- 8. semanticscholar.org [semanticscholar.org]
- 9. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for removing unreacted 3,5-difluorobromobenzene
Subject: Purification Strategies for Removing Unreacted 3,5-Difluorobromobenzene (CAS: 461-96-1) Ticket ID: PUR-DFBB-001 Support Tier: Level 3 (Senior Application Scientist)[1][2]
Executive Summary
You are encountering difficulty removing unreacted 3,5-difluorobromobenzene (3,5-DFBB) from your reaction mixture. This is a common challenge in Suzuki, Heck, and Buchwald-Hartwig couplings where this electron-deficient aryl halide is used as an electrophile.[2]
The Core Problem: 3,5-DFBB is a lipophilic liquid (BP ~140 °C) that lacks distinct acidic/basic functional groups.[1][2] It often co-elutes with non-polar biaryl products on silica gel and does not crystallize easily (MP -27 °C).[2]
This guide provides three targeted purification modules based on the physical state and volatility of your desired product.
Module 1: The Volatility Differential (Distillation & Vacuum)
Best for: Large-scale reactions (>5g) or thermally stable products with high boiling points (>200 °C).
The Science: 3,5-DFBB has a boiling point of 140 °C at 760 mmHg .[1][2] Its vapor pressure is significant enough that it can be sublimed or distilled away from heavier products without chromatography.[2]
Protocol A: High-Vacuum "Kugelrohr" Distillation If your product is a solid or high-boiling oil (>250 °C), this is the most efficient method.[1][2]
-
Setup: Transfer the crude oil to a round-bottom flask. Connect to a Kugelrohr or short-path distillation apparatus.[2]
-
Vacuum Application: Apply high vacuum (< 0.5 mmHg).
-
Thermal Gradient:
-
Heat the source flask to 60–80 °C .
-
At 0.5 mmHg, 3,5-DFBB will distill rapidly (effective BP drops to <40 °C).[2]
-
-
Monitoring: Watch for the condensation of a clear liquid (the bromide) in the receiving bulb.
-
Validation: Run TLC on the residue. The "fast-moving" UV-active spot (Rf ~0.8 in Hexanes) should disappear.[2]
Protocol B: Azeotropic Removal (The Rotovap Trick) For smaller scales where Kugelrohr is unavailable.[2]
-
Rotary evaporate at 60 °C under maximum vacuum (membrane pump, ~10 mbar).
-
Repeat 3x. The co-evaporation helps drag the volatile halide out of the matrix.
Module 2: Chromatographic Resolution (The Polarity Shift)
Best for: Small scale (<1g) or when product and impurity have similar boiling points.
The Science: 3,5-DFBB is highly lipophilic due to the two fluorine atoms.[2] On standard Silica Gel (Normal Phase), it travels near the solvent front. On C18 (Reverse Phase), it retains strongly due to hydrophobic interactions.[2]
Decision Matrix: Selecting the Phase
Figure 1: Chromatographic decision tree based on product polarity.
Troubleshooting Co-elution on Silica: If your product has an Rf of 0.7–0.9 in Hexanes, it will co-elute with 3,5-DFBB.[1][2]
-
Solution: Switch solvent system to 100% Pentane (or Hexane).[1][2]
-
Procedure: Pack a long column.[1][2] Elute with 100% Pentane for 3 column volumes.[2] 3,5-DFBB will wash off first.[2] Then, switch to Hexane/EtOAc to elute your product.[2][3]
Module 3: Solubility & Phase Switching (The Chemical Workup)
Best for: Solid products or products with ionizable groups.
The Science: 3,5-DFBB is an oil at room temperature and is strictly neutral.[1][2] It cannot be protonated or deprotonated.[2] We exploit this "inertness" to wash it away.[1][2]
Protocol C: The "Cold Wash" (For Solid Products) If your product is a solid, do not try to recrystallize immediately.[2] 3,5-DFBB is soluble in almost all organic solvents and will stay trapped in the crystal lattice (occlusion).[2]
-
Trituration: Dissolve the crude mixture in a minimum amount of DCM.
-
Precipitation: Slowly add excess cold Pentane or Methanol (depending on product solubility) while stirring.
-
Filtration: The product precipitates.[1][2] The 3,5-DFBB remains dissolved in the mother liquor.
-
Wash: Wash the filter cake with ice-cold pentane.
Protocol D: The "Salt Switch" (For Amine Products) If your product is an amine (e.g., from Buchwald coupling):
-
Add 2M HCl in Ether . Your product precipitates as the HCl salt; 3,5-DFBB stays in solution.[2]
-
(Optional) Freebase the salt back to the amine using NaOH/DCM if needed.[2]
Summary of Physicochemical Data
| Property | Value | Implication for Purification |
| Boiling Point | 140 °C | Volatile enough for high-vac removal or azeotroping.[1][2] |
| Melting Point | -27 °C | It is a liquid; stays in mother liquor during crystallization.[1][2] |
| Solubility | Lipophilic | Elutes at solvent front in Normal Phase; soluble in Hexane/Pentane.[1][2] |
| Reactivity | Neutral | Unaffected by Acid/Base washes (unlike your product).[1][2] |
Frequently Asked Questions (FAQ)
Q: Can I use chemical scavengers to remove 3,5-DFBB? A: generally, no .[1][2] Unlike acid chlorides (scavenged by amines) or alkyl halides (scavenged by thiols), aryl bromides are relatively unreactive without a catalyst.[2] Using a scavenger would require adding more Pd catalyst and a scavenger molecule, likely creating a more complex mess.[2] Physical separation (distillation/column) is superior here.[2]
Q: I see a "ghost" spot just above my product on TLC. Is that the bromide? A: Likely yes.[2] 3,5-DFBB is UV active (benzene ring).[2] Stain the TLC with KMnO4 . 3,5-DFBB (lacking oxidizable groups) will not stain, whereas many coupling products will stain yellow/brown.[1][2] This confirms the identity of the impurity.
Q: My product is an oil and co-elutes. What now? A: Use Kugelrohr distillation (Module 1). If the product is thermally unstable, use Reverse Phase (C18) chromatography . The fluorine atoms on 3,5-DFBB make it very hydrophobic, causing it to retain longer on C18 than many non-fluorinated organic molecules, altering the separation order.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136313, 1-Bromo-3,5-difluorobenzene.[2] Retrieved from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for distillation and recrystallization protocols).
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of 3-(3,5-Difluorophenyl)-3-pentanol
Welcome to the technical support guide for optimizing the crystallization of 3-(3,5-Difluorophenyl)-3-pentanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with inducing and perfecting the crystalline form of this specific small molecule. Our approach is rooted in first principles of physical chemistry and extensive field experience to provide actionable, scientifically-grounded solutions.
The molecular structure of this compound—featuring a tertiary alcohol and a difluorinated phenyl ring—presents a unique combination of hydrogen bonding capability and fluorinated aromatic character. These features dictate its solubility profile and crystallization behavior, making a systematic approach to optimization essential. This guide provides troubleshooting protocols and foundational knowledge to help you achieve high-purity, high-yield crystalline material.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent obstacles encountered during the crystallization of this compound. Each issue is analyzed by probable cause, followed by a series of recommended solutions.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
You observe the formation of a liquid, often viscous and immiscible, at the bottom of your flask upon cooling or anti-solvent addition. This is a common failure mode where the solute's concentration exceeds its solubility limit, but the energy barrier for nucleation into an ordered crystal lattice is too high.
Probable Causes:
-
High Supersaturation: The solution is cooled too rapidly, or the anti-solvent is added too quickly, causing the solute to crash out of solution as a liquid before it can organize into a crystal.[1][2]
-
Inappropriate Solvent System: The boiling point of the solvent may be too close to the melting point of the solute, causing it to melt in the hot, saturated solution.[3]
-
Impurities: The presence of impurities can inhibit nucleation and favor the formation of a less-ordered oil.
Recommended Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Anti-Solvent Addition: Add the anti-solvent dropwise to the stirred solution, ideally at the solution's saturation temperature. This maintains a state of moderate supersaturation conducive to crystal growth rather than oiling.[2]
-
Re-evaluate the Solvent System:
-
Increase Solvent Volume: Re-heat the mixture until the oil dissolves completely. Add a small additional volume (5-10%) of the primary solvent to slightly decrease the saturation level.[5] This ensures the compound stays in solution longer during cooling, providing more time for nucleation.
-
Change Solvents: Select a solvent with a lower boiling point, ensuring a larger temperature difference between the boiling point and the compound's melting point.[3]
-
-
Use Seeding:
-
Introduce a tiny amount of previously obtained crystalline material (a "seed crystal") to the solution once it has cooled slightly below its saturation temperature. This provides a template for growth and bypasses the difficult primary nucleation step.[6]
-
Issue 2: No Crystals Form, Even After Extended Cooling
The solution remains clear and homogenous, indicating that supersaturation has not been achieved or that nucleation is significantly inhibited.
Probable Causes:
-
Excessive Solvent: Too much solvent was used, and the solution is not saturated at the lower temperature.[5]
-
High Solubility: The compound is highly soluble in the chosen solvent, even at low temperatures.
-
High Energy Barrier to Nucleation: The molecules require a significant energy input or template to begin forming a crystal lattice.[6]
Recommended Solutions:
-
Induce Supersaturation:
-
Promote Nucleation:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[6]
-
Add Seed Crystals: As mentioned previously, seeding is the most reliable method to induce crystallization if you have a small amount of solid material.
-
Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.
-
Issue 3: Poor Crystal Yield
Crystals form, but the final isolated mass is significantly lower than expected.
Probable Causes:
-
Too Much Solvent: A large fraction of the compound remains dissolved in the mother liquor.[5]
-
Premature Filtration: The solution was not cooled sufficiently or for long enough to allow for complete crystallization.
-
Washing with an Inappropriate Solvent: The crystals were washed with a solvent in which they have moderate to high solubility, causing some of the product to dissolve.
Recommended Solutions:
-
Optimize the Mother Liquor:
-
Concentrate and Re-cool: Collect the mother liquor, reduce its volume by 50-75% using a rotary evaporator, and attempt a second cooling crystallization to recover a second crop of crystals.
-
Re-evaluate Solvent Volume: In future experiments, reduce the initial amount of hot solvent used to the minimum required to fully dissolve the compound.[7]
-
-
Ensure Complete Crystallization:
-
Increase Cooling Time: Allow the flask to stand at the final low temperature (e.g., in an ice bath or freezer) for a longer period (several hours to overnight) before filtration.
-
-
Refine Washing Technique:
-
Always wash the filtered crystals with a small amount of ice-cold solvent—the same solvent system used for the crystallization. This minimizes dissolution of the product while still removing impurities from the crystal surfaces.
-
Frequently Asked Questions (FAQs)
Q1: How do I select an initial solvent system for this compound?
A1: The principle of "like dissolves like" is your starting point. Your molecule has a polar tertiary alcohol group capable of hydrogen bonding and a less polar, electron-rich difluorophenyl ring. This suggests you should screen a range of solvents with varying polarities.
A good crystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[3][7]
Workflow for Solvent Screening:
-
Place ~10-20 mg of your compound into several small test tubes.
-
Add a common solvent (see table below) dropwise at room temperature. If it dissolves readily, the solvent is too good; set it aside as a potential "Solvent" for a binary system.
-
If it does not dissolve at room temperature, heat the mixture gently. If it dissolves when hot and precipitates upon cooling, you have found a potential single-solvent system.[8]
-
If it remains insoluble even when hot, it is a poor solvent and may be suitable as an "Anti-Solvent" in a binary system.[9]
-
A binary (mixed) solvent system is often effective.[3] Dissolve your compound in a minimal amount of a hot "good" solvent, then add a "poor" (but miscible) anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes for this compound |
| Heptane/Hexane | 98 / 69 | 1.9 / 1.9 (Non-polar) | Likely a poor solvent. Excellent candidate for an anti-solvent. |
| Toluene | 111 | 2.4 (Non-polar) | May dissolve the phenyl ring. Could be a primary solvent or part of a binary system. |
| Ethyl Acetate | 77 | 6.0 (Intermediate) | Good starting point for screening. Balances polarity. |
| Acetone | 56 | 21 (Polar Aprotic) | Often a powerful solvent. May be too effective, but useful in binary systems.[10] |
| Isopropanol | 82 | 18 (Polar Protic) | Alcohol solvent may interact well with the tertiary alcohol group. Good candidate. |
| Ethanol | 78 | 24 (Polar Protic) | Similar to isopropanol; its higher polarity might make it a better solvent. |
| Water | 100 | 80 (Very Polar) | Likely an anti-solvent due to the large organic structure. |
Q2: Which crystallization method—cooling, evaporation, or anti-solvent—is best to start with?
If your compound is very soluble in most solvents, anti-solvent crystallization is the next logical choice.[1][9] This method gives you fine control over the rate of supersaturation.
Slow evaporation is best when you have a small amount of material and the compound is too soluble for cooling methods.[12] Dissolve the compound in a relatively volatile solvent and allow it to evaporate over several days.
Q3: How do the difluoro-phenyl and tertiary alcohol groups influence crystallization?
A3: These two groups create a molecule with distinct regions, which can complicate crystal packing.
-
Tertiary Alcohol (-OH): This group is a strong hydrogen bond donor and acceptor. It will seek to form hydrogen bonds, either with other molecules of itself or with protic solvents (like alcohols).[12] This is a primary driver for forming an ordered lattice.
-
3,5-Difluorophenyl Group: The fluorine atoms are electronegative and can participate in weaker interactions (dipole-dipole, C-F···H bonds). The flat phenyl ring encourages pi-stacking interactions. These forces help guide the molecules into a stable packing arrangement.
The challenge is finding a solvent system that balances the solubility of both the polar and non-polar ends of the molecule to achieve controlled supersaturation.
Visualized Workflows & Protocols
Diagram 1: Systematic Solvent Screening Workflow
This diagram outlines the logical steps for identifying a suitable solvent or solvent pair for crystallization.
Caption: A decision workflow for screening and identifying suitable crystallization solvents.
Diagram 2: Troubleshooting Crystallization Failures
This decision tree helps diagnose and solve common problems encountered during crystallization experiments.
Caption: A logical decision tree for troubleshooting common crystallization problems.
Experimental Protocols
Protocol 1: Single-Solvent Cooling Crystallization
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture with gentle swirling (e.g., on a hot plate).
-
Continue adding solvent until the compound just fully dissolves at the boiling point. Avoid adding a large excess.[7]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.[13]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely under vacuum.
Protocol 2: Binary-Solvent (Anti-solvent) Crystallization
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., acetone).
-
While the solution is still warm and being stirred, add the "poor" anti-solvent (e.g., heptane) dropwise.
-
Continue adding the anti-solvent until the solution remains faintly cloudy, indicating saturation. If it becomes too cloudy, add a drop or two of the hot "good" solvent to clarify.
-
Cover the flask and allow it to cool slowly, as described in the single-solvent protocol.
-
Collect and dry the crystals using the same filtration and washing procedure, using an ice-cold mixture of the two solvents for the wash.
References
-
A Different View of Solvent Effects in Crystallization. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]
-
Crystallization. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved February 16, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]
-
A Different View of Solvent Effects in Crystallization. (2025, October 16). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 16, 2026, from [Link]
-
Cooling/Freezing Crystallization. (n.d.). Myande. Retrieved February 16, 2026, from [Link]
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). International Journal of Pharmaceutical Research and Applications. Retrieved February 16, 2026, from [Link]
-
Crystallization. (n.d.). Retrieved February 16, 2026, from [Link]
-
Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo. Retrieved February 16, 2026, from [Link]
-
Cooling Crystallization. (n.d.). EVATHERM. Retrieved February 16, 2026, from [Link]
- Processes involving the use of antisolvent crystallization. (n.d.). Google Patents.
-
Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved February 16, 2026, from [Link]
-
Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved February 16, 2026, from [Link]
-
Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). (n.d.). MDPI. Retrieved February 16, 2026, from [Link]
-
Crystal Growing Tips. (2015, April 28). University of Florida. Retrieved February 16, 2026, from [Link]
-
Anti-solvent recrystallization? (2025, April 14). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Chemical crystallization. (n.d.). SPT Labtech. Retrieved February 16, 2026, from [Link]
-
Crystallization of small molecules. (n.d.). Retrieved February 16, 2026, from [Link]
-
Crystallization Process Development & Optimization Services. (n.d.). Crystal Pharmatech. Retrieved February 16, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 16, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved February 16, 2026, from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. mt.com [mt.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Crystallization - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. One moment, please... [myandegroup.com]
- 12. unifr.ch [unifr.ch]
- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Controlling temperature exotherms in 3-(3,5-Difluorophenyl)-3-pentanol production
The following guide is designed as a specialized Technical Support Center for process chemists and researchers synthesizing 3-(3,5-Difluorophenyl)-3-pentanol . It prioritizes safety, exotherm management, and yield optimization.
Topic: Production of this compound via Grignard Reagent Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist (Process Safety Unit)
System Overview & Reaction Logic
You are synthesizing a tertiary alcohol by coupling 3,5-difluorophenylmagnesium bromide with 3-pentanone . This system presents two distinct thermal risks:
-
The "Kick-off" Exotherm: Formation of the Grignard reagent from 1-bromo-3,5-difluorobenzene.
-
The Coupling Exotherm: Nucleophilic addition to the ketone.
Unlike standard phenyl Grignards, the electron-withdrawing fluorine atoms at the 3 and 5 positions stabilize the carbanion, potentially altering initiation kinetics and increasing the acidity of the final alkoxide, which impacts the quench profile.
Reaction Scheme
The synthesis proceeds in two stages. The diagram below illustrates the pathway and critical control points (CCPs).
Figure 1: Reaction pathway highlighting the critical safety zone during Grignard formation.
Troubleshooting Guide (Q&A)
Module A: Grignard Initiation (The "Sleeping Giant")
Issue: I added 10% of the bromide to the magnesium in THF, but the temperature isn't rising. Should I add more bromide or turn up the heat?
Senior Scientist Response: STOP IMMEDIATELY. Do not add more bromide. You are experiencing a "delayed initiation" or "induction period."
-
The Physics: The magnesium surface is likely passivated (oxide layer). If you accumulate unreacted bromide and then trigger initiation (by heating), the entire accumulated mass will react simultaneously. This results in a thermal runaway that can exceed your condenser's capacity, leading to solvent ejection or explosion.
-
The Fix (Protocol):
-
Halt Addition: Stop the dosing pump/dropping funnel.
-
Mechanical Activation: Stop stirring for a moment. Use a glass rod to crush a few Mg turnings against the flask wall to expose fresh metal (under inert gas flow).
-
Chemical Activation: Add a crystal of Iodine (
) or a few drops of DIBAL-H (1M in THF). Iodine acts as a radical initiator and surface cleaner. -
Wait for the Spike: Watch for a temperature rise or color change (iodine color fading, solution turning gray/brown). Only after you see a self-sustained exotherm (refluxing without external heat) should you resume slow addition.
-
Module B: Coupling with 3-Pentanone
Issue: During the addition of 3-pentanone, I see a significant exotherm, but my yield is low. I’m recovering a lot of 1,3-difluorobenzene.
Senior Scientist Response: This suggests Enolization is competing with Nucleophilic Addition .
-
The Chemistry: 3-Pentanone has alpha-protons. Your Grignard reagent is a strong base as well as a nucleophile.[1][2] If the reaction temperature is too high, the Grignard will deprotonate the ketone (acting as a base) rather than attacking the carbonyl carbon. This destroys the Grignard (forming 1,3-difluorobenzene upon quench) and returns the ketone.
-
The Fix:
-
Lower Temperature: Cool the Grignard solution to 0°C or -10°C before adding the ketone. Lower temperatures disfavor the acid-base reaction (enolization) and favor the kinetic nucleophilic addition.
-
Dilution: Ensure the 3-pentanone is diluted in anhydrous THF (1:1 v/v) to prevent local hot spots at the addition point.
-
Module C: Quenching
Issue: The mixture solidified during the quench, and the temperature spiked dangerously.
Senior Scientist Response: Magnesium alkoxides are often viscous or solid in ether/THF. Adding water directly to the concentrated reaction mass causes poor mixing and "volcano" exotherms.
-
The Fix (Inverse Quench):
Standard Operating Procedures (SOP)
Experiment: Safe Synthesis of this compound
Step 1: Reagent Preparation
| Reagent | Equiv. | Role | Notes |
| Mg Turnings | 1.2 | Metal Source | Oven-dried, mechanically crushed if old. |
| 1-Bromo-3,5-difluorobenzene | 1.0 | Electrophile | Dissolve in THF (1M concentration). |
| 3-Pentanone | 1.1 | Electrophile | Dry over molecular sieves. |
| THF (Anhydrous) | Solvent | Medium | Critical: Water content <50 ppm. |
Step 2: Grignard Formation (Exotherm Control Mode)
-
Setup: 3-neck flask, reflux condenser, N2 atmosphere, internal temperature probe.
-
Charge: Add Mg turnings and just enough THF to cover them.
-
Initiate: Add 5% of the Bromide solution. Add one crystal of Iodine.
-
Wait: Heat gently with a heat gun until reflux starts, then remove heat.
-
Verify: Ensure reflux continues on its own for 2-3 minutes.
-
Dose: Add the remaining Bromide solution dropwise.
-
Target: Maintain gentle reflux using only the heat of reaction.
-
Control: If reflux becomes vigorous, stop addition. If reflux stops, add heat (do not let it cool completely).
-
Step 3: Coupling Reaction
-
Cool: After Grignard formation is complete (Mg consumed), cool the black/gray solution to 0°C using an ice/salt bath.
-
Add: Add the 3-Pentanone solution dropwise over 30-45 minutes.
-
Monitor: Keep internal T < 10°C to minimize enolization.
-
-
Warm: Allow to warm to Room Temp (25°C) and stir for 2 hours.
Step 4: Safe Workup
-
Prepare: 1M
(aq) in a large beaker, cooled to 0°C. -
Transfer: Cannulate or pour the reaction mixture slowly into the acid.
-
Extract: Separate layers. Extract aqueous layer with MTBE or Ether.
-
Dry/Concentrate: Dry over
, filter, and rotovap.
Safety Logic & Decision Matrix
Use this logic flow to make real-time decisions during the experiment.
Figure 2: Decision matrix for the critical initiation phase. Following this loop prevents thermal runaway.
References & Data Sources
-
Fisher Scientific. Safety Data Sheet: 3,5-Difluorophenylmagnesium bromide. Retrieved from .
-
BenchChem. Optimizing Grignard Reactions: THF vs Diethyl Ether. Retrieved from .
-
Sigma-Aldrich. Product Specification: 3,5-Difluorophenylmagnesium bromide 0.5M in THF. Retrieved from .
-
Khan Academy. Synthesis of alcohols using Grignard reagents. Retrieved from .
-
NurdRage (YouTube). Using the Grignard Reaction to Make Tertiary Alcohols. Retrieved from .
Disclaimer: This guide is for educational and technical support purposes. Always consult your facility's Chemical Hygiene Plan (CHP) and specific Safety Data Sheets (SDS) before handling fluorinated aromatics or organometallics.
Sources
Handling hygroscopic properties of fluorinated tertiary alcohols
Welcome to the Fluorinated Solvent Technical Support Center
Subject: Advanced Handling, Drying, and Storage of Fluorinated Tertiary Alcohols (e.g., HFIP, PFTB).
As researchers, we often turn to fluorinated tertiary alcohols like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and Perfluoro-tert-butanol (PFTB) for their unique properties: high ionizing power, low nucleophilicity, and exceptional hydrogen-bond donating (HBD) ability.[1]
However, these same properties make them aggressively hygroscopic .[1] Unlike standard alcohols, the electron-withdrawing nature of fluorine creates a "water sponge" effect that can silently kill water-sensitive catalysis or distort kinetic data.[1]
This guide is not a generic safety sheet. It is a technical troubleshooting manual designed to ensure your solvent integrity and experimental reproducibility.[1]
Part 1: The Science of Hygroscopicity
To troubleshoot wet solvents, you must understand the mechanism driving the water uptake. It is not merely physical absorption; it is chemically driven by the acidity of the hydroxyl proton.
The Fluorine Effect
In standard alcohols (e.g., Isopropanol), the alkyl groups are electron-donating, destabilizing the alkoxide and keeping the pKa high (~16.5). In fluorinated alcohols, the fluorine atoms strongly withdraw electron density (induction), stabilizing the conjugate base and significantly lowering the pKa.
Comparative Acidity Table
| Solvent | Structure | pKa (approx.)[1][2][3] | Acidity vs. Isopropanol |
| Isopropanol (IPA) | ~16.5 | 1x (Baseline) | |
| Hexafluoroisopropanol (HFIP) | ~9.3 | ~10,000,000x | |
| Perfluoro-tert-butanol (PFTB) | ~5.4 | ~100,000,000,000x |
Note: PFTB is nearly as acidic as acetic acid.[1]
Mechanism of Water Binding
Because the O-H bond is so polarized, these alcohols act as potent Hydrogen Bond Donors (HBD). They form stable, energetically favorable complexes with the oxygen atom of water.
Figure 1: The causal chain from atomic structure to experimental failure.[1] The high acidity locks water into the solvent matrix.
Part 2: Drying & Purification Protocols
CRITICAL WARNING: Do NOT use Sodium (Na), Potassium (K), or Sodium Hydride (NaH) to dry these solvents.[1]
-
Reason: Due to the high acidity (low pKa), these metals will react violently to form the metal alkoxide and evolve Hydrogen gas (
). This is an explosion hazard.
Protocol A: The Molecular Sieve Method (Recommended)
This is the safest and most effective method for maintaining dryness <10 ppm water.
Materials:
-
3A Molecular Sieves (Beads for storage, Powder for rapid drying).[1]
-
Why 3A? HFIP and PFTB are bulky.[1] 3A sieves exclude the solvent molecules while trapping water.[4] 4A sieves are generally acceptable for tertiary alcohols, but 3A is the safer standard to prevent solvent adsorption.[1]
Step-by-Step:
-
Sieve Activation (The most common failure point):
-
Heat sieves to 300°C for at least 12 hours (or overnight) under high vacuum.
-
Note: Simply heating in an oven at 100°C is insufficient to desorb tightly bound water from the zeolite lattice.
-
-
Cooling:
-
Loading:
-
Add 20% w/v activated sieves to the solvent (e.g., 20g sieves per 100mL solvent).[1]
-
-
Time Course:
-
Let stand for 48-72 hours .
-
Tip: For rapid drying, use powdered 3A sieves and stir for 6 hours, then filter under inert atmosphere.[1]
-
Protocol B: Distillation (For High Purity Needs)
If the solvent is "wet" (>0.5% water), sieves may be overwhelmed.[1]
-
Desiccant: Reflux over anhydrous Calcium Sulfate (Drierite) or Phosphoric Anhydride (
) .[1] -
Distillation: Distill under an inert atmosphere (Argon).
-
Collection: Discard the first 10% (fraction). Collect the main fraction directly onto activated 3A molecular sieves in a Schlenk flask.
Drying Agent Compatibility Matrix
| Drying Agent | Compatibility | Technical Note |
| Sodium / Potassium | 🔴 DANGEROUS | Reacts to form alkoxides + |
| LiAlH4 / CaH2 | 🔴 AVOID | Basic hydrides react with the acidic proton. |
| Molecular Sieves (3A) | 🟢 EXCELLENT | Physical adsorption only.[1] Best for storage.[1] |
| Calcium Sulfate | 🟢 GOOD | Chemically neutral, good for pre-drying.[1] |
| Silica / Alumina | 🟡 CAUTION | Can be difficult to remove traces; may catalyze decomposition.[1] |
Part 3: Troubleshooting & FAQs
Q1: My reaction using HFIP as a solvent stalled completely. The reagents are pure. What happened? A: You likely have "invisible" water.[1] Because HFIP forms such strong H-bonds with water, standard "dry" checks might fail.[1] If you are using a Lewis Acid catalyst (e.g., Sc(OTf)3), the water-HFIP complex can competitively bind to the metal center, deactivating it.[1]
-
Fix: Do not rely on a fresh bottle being dry. Manufacturers often package with 50-100 ppm water.[1] Always store over activated 3A sieves for 24h before use in catalysis.
Q2: I see a broad, shifting peak in my Proton NMR. Is my product decomposing? A: Likely not. This is the "Exchange Artifact." The hydroxyl proton of HFIP/PFTB exchanges rapidly with trace water.
-
Dry Solvent: The OH peak is usually a distinct quartet (due to coupling with
) or a sharp singlet. -
Wet Solvent: The OH peak broadens significantly and shifts chemical shift (
) depending on water concentration and temperature. -
Verification: Run a
shake test. If the peak disappears or shifts drastically, it is the solvent/water exchange, not your product.[1]
Q3: Can I use plastic syringes for PFTB? A: Use caution. Fluorinated solvents are excellent at plasticizing certain polymers and leaching additives.[1]
-
Recommendation: Use glass syringes with stainless steel needles.[1] If flexible tubing is required, use PTFE (Teflon) or FEP.[1] Avoid standard Tygon or PVC tubing, which may leach plasticizers into your reaction.[1]
Q4: How do I store these solvents long-term? A:
-
Container: Amber glass (to prevent light degradation, though less critical for these specific alcohols) or borosilicate glass.[1]
-
Seal: Teflon-faced silicone septa. Never use rubber septa; the solvent vapors will degrade the rubber, leading to particulate contamination.
-
Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" when the bottle is opened.
-
Desiccant: Keep a layer of activated 3A sieves in the bottle.
Part 4: Decision Tree for Solvent Handling
Use this logic flow to determine the correct processing path for your solvent batch.
Figure 2: Operational workflow for certifying fluorinated alcohol dryness.
References
-
Acidity and Properties of HFIP
-
Drying Agents & Desiccant Efficiency
-
Molecular Sieves Compatibility
-
Source: Sigma-Aldrich Technical Bulletin: Molecular Sieves.[1]
-
-
Fluorinated Alcohol pKa Data
Sources
Validation & Comparative
GC-MS fragmentation patterns of 3-(3,5-Difluorophenyl)-3-pentanol
Technical Deep Dive: GC-MS Characterization & Differentiation of 3-(3,5-Difluorophenyl)-3-pentanol
Executive Summary & Application Context
This compound is a tertiary benzylic alcohol often encountered in forensic analysis as a degradation product or metabolic marker of specific synthetic cannabinoids (e.g., fluoro-cumyl-linker analogs). Its identification is critical for establishing the presence of parent New Psychoactive Substances (NPS).
This guide provides a comparative analysis of its Electron Ionization (EI) fragmentation behavior.[1] Unlike rigid library matching, this document focuses on the mechanistic derivation of ions, enabling researchers to identify this compound even in the absence of a certified reference standard by using its non-fluorinated analog (3-phenyl-3-pentanol) as a retention time and fragmentation anchor.
Theoretical Framework: The Fragmentation Physics
To accurately interpret the mass spectrum of this molecule, one must understand the competition between Alpha-Cleavage and Dehydration , the two dominant pathways for tertiary alcohols.
The Molecule: this compound
-
Formula:
-
Molecular Weight (MW): 200 Da
-
Structure: A central quaternary carbon bonded to:
Mechanism 1: Alpha-Cleavage (Dominant)
In EI (70 eV), the radical cation forms on the oxygen. The molecule stabilizes by cleaving a bond adjacent to the radical site (alpha-carbon).
-
Rule: The loss of the largest alkyl group is generally favored; however, here we have two identical ethyl groups.
-
Pathway: Loss of an ethyl radical (
, 29 Da). -
Resulting Ion: A resonance-stabilized oxonium-benzylic cation.
-
Predicted m/z:
.
Mechanism 2: Dehydration (Thermal/EI)
Tertiary alcohols are thermally labile. They often eliminate water inside the hot GC injector (
-
Pathway: Loss of
(18 Da).[5] -
Resulting Ion: An alkene radical cation.
-
Predicted m/z:
.
Comparative Analysis: Target vs. Analog
The most robust way to validate the identity of the 3,5-difluoro compound is to compare it against the well-characterized non-fluorinated analog: 3-Phenyl-3-pentanol . The 3,5-difluoro substitution adds exactly 36 Da (two Fluorines [19x2] minus two Hydrogens [1x2]) to the parent and any fragment containing the phenyl ring.
| Feature | 3-Phenyl-3-pentanol (Analog) | This compound (Target) | Shift ( | Interpretation |
| Molecular Ion ( | m/z 164 (Weak/Absent) | m/z 200 (Weak/Absent) | +36 Da | Confirms |
| Base Peak ( | m/z 135 ( | m/z 171 ( | +36 Da | Diagnostic Ion. Confirms ethyl loss from quaternary center. |
| Dehydration Peak | m/z 146 ( | m/z 182 ( | +36 Da | Confirms tertiary alcohol functionality. |
| Phenyl Cation | m/z 77 ( | m/z 113 ( | +36 Da | Confirms the specific 3,5-difluoro substitution pattern. |
| Tropylium Ion | m/z 91 ( | m/z 127 ( | +36 Da | Rearrangement product; common in benzyl derivatives. |
Visualization of Fragmentation Pathways
Figure 1: Predicted EI fragmentation pathway for this compound showing the origin of the diagnostic m/z 171 base peak.
Experimental Protocol: Derivatization Strategy
Direct injection of tertiary alcohols often leads to poor peak shape and extensive thermal degradation. To secure a definitive identification, Trimethylsilyl (TMS) derivatization is mandatory. This stabilizes the molecule and produces a distinct mass spectrum.
Protocol: Silylation with BSTFA
-
Sample Prep: Evaporate 50
L of extract to dryness under nitrogen. -
Reconstitution: Add 50
L of Ethyl Acetate (anhydrous). -
Derivatization: Add 50
L of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -
Incubation: Heat at
for 20 minutes. Critical: Tertiary alcohols are sterically hindered and require heat for complete silylation. -
Analysis: Inject 1
L into GC-MS.
TMS-Derivative Spectrum Prediction
-
Derivative MW:
. -
Key Fragment 1 (M-15): Loss of methyl from TMS group. m/z 257 .
-
Key Fragment 2 (M-29): Loss of ethyl from alpha-carbon. m/z 243 .
-
Key Fragment 3 (TMS-O-CH2): Rearrangement ion. m/z 73 (Standard TMS peak).
Analytical Workflow Diagram
The following workflow ensures data integrity when differentiating this isomer from potential positional isomers (e.g., 2-pentanol derivatives).
Figure 2: Dual-stream analytical workflow comparing native and derivatized injection to confirm identity.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Phenyl-3-pentanol (Analog Reference). National Institute of Standards and Technology.[6] [Link]
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Chapter: Fragmentation of Alcohols).[5][7][8][9] [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[10] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms). [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Fentanyl and Synthetic Cannabinoid Screening Guidelines. (Context for fluorinated benzyl metabolites). [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 3-Pentanol | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of novel 6-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimidin-2-ol - IJPRS [ijprs.com]
- 4. echemi.com [echemi.com]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 9. Fragmentation of different functional groups | PPTX [slideshare.net]
- 10. imreblank.ch [imreblank.ch]
A Senior Application Scientist's Guide to FTIR Analysis: Confirming the Synthesis of 3-(3,5-Difluorophenyl)-3-pentanol
Introduction: The Role of FTIR in Synthetic Confirmation
In the landscape of drug discovery and development, unequivocal structural confirmation of newly synthesized compounds is a cornerstone of procedural validity and regulatory compliance. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for identifying functional groups. Its utility is particularly pronounced when monitoring the progress of a chemical reaction, such as the formation of an alcohol from a ketone.
This guide provides an in-depth analysis of the characteristic FTIR spectral features of 3-(3,5-Difluorophenyl)-3-pentanol, a molecule possessing a tertiary alcohol, a difluorinated aromatic ring, and aliphatic hydrocarbon chains. We will explore not only the expected peak positions but also the causality behind their appearance and shape. Furthermore, we will present a comparative analysis against its likely synthetic precursors, offering a robust framework for researchers to confirm successful synthesis and assess product purity.
Molecular Structure and Expected Vibrational Modes
The structure of this compound combines several key functional groups, each with distinct vibrational modes that are detectable by FTIR spectroscopy.
-
Tertiary Alcohol (-OH): The hydroxyl group is a primary indicator of successful synthesis. Its stretching and bending vibrations are highly characteristic.
-
Difluorophenyl Group (C₆H₃F₂-): The aromatic ring and its fluorine substituents give rise to specific C-H, C=C, and C-F bond vibrations.
-
Aliphatic Chains (-CH₂CH₃): The two ethyl groups of the pentanol backbone will produce typical alkane C-H stretching and bending signals.
Understanding these individual components allows us to predict the resultant spectrum and pinpoint the key peaks that signify the molecule's formation.
Core Spectral Analysis: Identifying this compound
The FTIR spectrum of a pure sample of this compound should exhibit a unique fingerprint. The following table summarizes the most critical diagnostic peaks, their expected positions, and the rationale for their assignment.
| Wavenumber (cm⁻¹) | Intensity & Shape | Functional Group Assignment | Rationale and Expert Insights |
| ~3550 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | This broad, intense absorption is the hallmark of an alcohol and results from intermolecular hydrogen bonding[1][2]. Its presence is the strongest initial evidence of product formation. In some cases, steric hindrance around a tertiary alcohol can reduce hydrogen bonding, leading to a sharper, higher frequency peak (~3600 cm⁻¹) in dilute, non-polar solutions, but a broad peak is expected in a neat or concentrated sample[3]. |
| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as found in aromatic rings[4][5]. |
| ~2975 - 2850 | Strong | Aliphatic C-H Stretch | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the pentanol backbone[5]. |
| ~1610 & ~1470 | Medium to Weak, Sharp | Aromatic C=C Stretch (In-ring) | These absorptions are due to carbon-carbon stretching vibrations within the benzene ring and are characteristic of aromatic compounds[4][5]. |
| ~1260 - 1100 | Strong | C-F Stretch & C-O Stretch | This region can be complex. Tertiary alcohols typically show a strong C-O stretching vibration between 1210 and 1100 cm⁻¹[6]. Concurrently, aromatic C-F bonds produce very strong stretching peaks in the 1250-1100 cm⁻¹ range[7]. The overlap of these strong signals is expected, resulting in a prominent, potentially complex band in this region. |
| ~900 - 675 | Medium to Strong | Aromatic C-H Out-of-Plane Bend | The substitution pattern on the aromatic ring influences the pattern of these "oop" bands, providing further structural confirmation[4]. |
Comparative Analysis: Differentiating Product from Precursors
A crucial application of FTIR is to confirm the completion of a reaction by demonstrating the disappearance of starting material peaks and the appearance of product peaks. A common synthesis route for this compound is the Grignard reaction between a 3,5-difluorophenyl magnesium halide and 3-pentanone (diethyl ketone).
| Feature | 3-Pentanone (Precursor) | 1,3-Difluorobenzene (Precursor) | This compound (Product) |
| O-H Stretch (~3400 cm⁻¹) | Absent | Absent | Present (Strong, Broad) |
| C=O Stretch (~1715 cm⁻¹) | Present (Very Strong) | Absent | Absent |
| C-O Stretch (~1150 cm⁻¹) | Absent | Absent | Present (Strong) |
| Aliphatic C-H Stretch | Present | Absent | Present |
| Aromatic Features | Absent | Present | Present |
This comparison highlights the most powerful diagnostic tool available in this context: the disappearance of the intense carbonyl (C=O) stretch from 3-pentanone at ~1715 cm⁻¹ and the concurrent appearance of the broad hydroxyl (O-H) stretch around 3400 cm⁻¹ in the product[2][8]. This transformation is the definitive spectral evidence of a successful reaction.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Trustworthy data begins with a robust experimental methodology. The following protocol is designed for the analysis of a liquid sample like this compound.
Objective: To obtain a clean, interpretable FTIR transmission spectrum of the liquid analyte.
Methodology: Thin Film Capillary Method
This method is chosen for its simplicity and minimal sample requirement, making it ideal for newly synthesized compounds that may be available in limited quantities.
Step-by-Step Protocol:
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty and clean.
-
Run a background scan. This is a critical self-validating step that measures the absorbance of ambient air (CO₂, H₂O) and the instrument optics. The software will automatically subtract this from the sample spectrum, preventing atmospheric interference from obscuring key peaks.
-
-
Sample Preparation:
-
Place a clean, polished salt plate (e.g., NaCl or KBr) onto a stable, clean surface. Salt plates are used because they are transparent to infrared radiation.
-
Using a clean pipette, place a single small drop of the liquid this compound onto the center of the plate.
-
Gently place a second salt plate on top of the first, allowing the liquid to spread via capillary action into a thin, uniform film. The ideal film is just thick enough to produce strong absorption bands without causing total absorption (i.e., "flat-lining" the peaks).
-
-
Sample Spectrum Acquisition:
-
Carefully place the prepared salt plate assembly into the sample holder within the spectrometer.
-
Initiate the sample scan. A typical scan accumulates data over 16 to 32 scans to improve the signal-to-noise ratio[9]. The spectral range should be set from 4000 cm⁻¹ to 500 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After acquisition, the software will automatically perform the background subtraction.
-
Examine the spectrum for any anomalies, such as excessive noise or a sloping baseline, which may indicate a poorly prepared sample or instrument drift.
-
Use the software's peak-picking tool to label the wavenumbers of the key absorption bands for analysis.
-
Diagram: FTIR Workflow for Compound Identification
Caption: Logical workflow for confirming synthesis via FTIR, from sample preparation to final spectral interpretation.
Conclusion
FTIR spectroscopy provides a definitive and efficient method for the identification of this compound. The key spectral evidence for a successful synthesis is the simultaneous disappearance of the precursor's sharp carbonyl (C=O) peak at approximately 1715 cm⁻¹ and the appearance of the product's strong, broad hydroxyl (O-H) band in the 3550-3200 cm⁻¹ region. This primary confirmation, supported by the presence of characteristic peaks for the aromatic C-H, C=C, C-F, and aliphatic C-H bonds, provides a high degree of confidence in the structural assignment. By following the outlined protocol and comparative logic, researchers can effectively leverage FTIR as a first-line tool for synthetic validation in the drug development pipeline.
References
-
Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]
-
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl ketone. PubChem. Retrieved from [Link]
-
Reddit. (2024). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized? r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Difluorobenzene. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]
-
YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-pentanone diethyl ketone. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Difluoro-benzene. Retrieved from [Link]
-
Wired Chemist. (n.d.). 1,3-difluorobenzene Carbon-13 Full Spectrum. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
NIST. (n.d.). 2-Butanone. NIST Chemistry WebBook. Retrieved from [Link]
-
Preprints.org. (2024). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Pentanone. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR normalized spectra of the ketone carbonyl absorption band at 1716 cm⁻¹. Retrieved from [Link]
-
Jurnal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Pentanol. Retrieved from [Link]
-
RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 3 Methyl 5 Phenylpentanol. Retrieved from [Link]
-
De Gruyter. (2022). Recent applications of quantitative analytical FTIR spectroscopy. Retrieved from [Link]
-
EPA. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
-
ChemSynthesis. (2025). 3-ethyl-3-pentanol. Retrieved from [Link]
-
Butler University. (2025). Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal. Retrieved from [Link]
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Validating Assay Purity Standards for 3-(3,5-Difluorophenyl)-3-pentanol: A Multi-Modal Approach
Topic: Validating Assay Purity Standards for 3-(3,5-Difluorophenyl)-3-pentanol Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of triazole antifungals and high-value agrochemicals, This compound serves as a critical achiral building block. Its structural integrity—specifically the 3,5-difluoro substitution pattern and the tertiary alcohol moiety—directly dictates the efficacy of downstream Active Pharmaceutical Ingredients (APIs).
This guide addresses a common failure mode in drug development: the over-reliance on HPLC Area% for assigning purity to reference standards. While chromatographic purity measures relative abundance of UV-active components, it fails to account for moisture, residual solvents, and inorganic salts, often leading to potency overestimation.
We present a comparative validation protocol combining High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography (GC) to establish a "Gold Standard" purity assignment.
Part 1: The Analytical Challenge
The molecule This compound presents unique analytical characteristics:
-
Symmetry: The molecule is achiral (two identical ethyl groups at the quaternary C3 position), eliminating the need for chiral resolution unless desymmetrization is the intended downstream step.
-
Fluorine Handle: The 3,5-difluoro motif provides a "clean" window for
F qNMR , free from the overlapping signals often seen in H NMR of alkyl-rich molecules. -
Chromophore Limitation: While the phenyl ring absorbs UV, aliphatic impurities from the pentanol synthesis (e.g., pentan-3-one precursors) have significantly lower extinction coefficients, risking under-detection by HPLC-UV.
The "Purity Gap" Hypothesis
-
Hypothesis: HPLC-UV will consistently overestimate the purity of this compound compared to qNMR.
-
Reasoning: HPLC Area% assumes all components have equal Response Factors (RRF=1.0) and ignores non-chromophoric mass (water, salts). qNMR measures molar ratios directly, providing an absolute assay.
Part 2: Comparative Methodologies
Method A: HPLC-UV (The Relative Standard)
Best for: Impurity Profiling and trace organic detection.
Protocol Design: A reversed-phase gradient is essential to separate the tertiary alcohol from potential dehydration products (alkenes) and the ketone precursor (3-pentanone).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.[1]
-
-
Gradient: 20% B to 80% B over 20 minutes.
-
Detection: UV at 210 nm (to capture the weak absorption of the aliphatic chain) and 254 nm (aromatic ring).
-
Critical Weakness: Cannot quantify residual inorganic salts or water; assumes RRF of impurities = 1.0.
Method B:
F qNMR (The Absolute Standard)
Best for: Mass Balance Assay and Potency Assignment.
Protocol Design: Using the fluorine atoms allows for high-specificity quantitation without interference from hydrocarbon solvents (hexane, toluene).
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone. Must be TraceCERT® grade. -
Solvent: DMSO-
(to prevent hydroxyl proton exchange broadening). -
Relaxation Delay (
): Must be (typically 30-60 seconds for F nuclei) to ensure full magnetization recovery. -
Calculation:
(Where =Integral, =Number of nuclei, =Molar mass, =Weight, =Purity)
Method C: GC-FID (Volatile Control)
Best for: Residual Solvents and Volatile Precursors.
Protocol Design: Since the target is a tertiary alcohol, it is susceptible to dehydration in hot injection ports.
-
Inlet Temp: Low (200°C) or Cool-on-Column to prevent thermal degradation.
-
Detector: FID (Flame Ionization Detector) provides a more universal response for carbon-containing impurities than UV.
Part 3: Experimental Validation & Data
We simulated a validation campaign for a batch of this compound synthesized via Grignard addition (3,5-difluorophenylmagnesium bromide + 3-pentanone).
Table 1: Comparative Assay Results
| Parameter | Method A: HPLC-UV (254 nm) | Method B: | Method C: Mass Balance (100% - Impurities) |
| Assigned Purity | 99.6% (Area %) | 98.1% (w/w) | 98.3% (w/w) |
| Major Impurity | 0.3% (Unknown A) | N/A (Direct Assay) | 0.3% (Org) + 1.1% (Volatiles) |
| Water Content (KF) | Not Detected | Not Detected | 0.4% |
| Residual Solvent | Not Detected | Not Detected | 0.9% (THF/Ether) |
| Conclusion | Overestimated | Accurate | Accurate |
Analysis: The HPLC method failed to detect residual THF (used in Grignard synthesis) and moisture, leading to a 1.5% overestimation of purity. The qNMR method, by using an internal standard, inherently accounted for the "invisible" mass of solvents and water.
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the decision logic for assigning the final "Certified Purity" value.
Figure 1: The "Orthogonal Consensus" workflow ensures that invisible impurities (solvents/water) do not inflate the purity value assigned to the reference standard.
Part 5: Step-by-Step Validation Protocol
To replicate this validation in your laboratory, follow this "Self-Validating" protocol.
Step 1: System Suitability (HPLC)
Before analyzing the sample, ensure the chromatographic system is capable.
-
Inject a mixture of the Main Peak and the likely ketone precursor (3-pentanone).
-
Requirement: Resolution (
) > 2.0 between the ketone and alcohol. -
Rationale: The ketone is the most likely synthetic impurity; if your method cannot separate it, the purity value is invalid.
Step 2: The qNMR Setup (The Critical Step)
-
Weighing: Weigh exactly 20.0 mg of the sample and 15.0 mg of the Internal Standard (IS) into the same vial.
-
Note: Weighing errors are the #1 source of failure in qNMR. Use a 5-decimal balance.
-
-
Dissolution: Add 0.7 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Pulse angle: 90°.
-
Acquisition time: 4.0 seconds.
-
Relaxation delay: 60 seconds (Critical for
F). -
Scans: 64 (for S/N > 250:1).
-
-
Processing: Phase correction must be manual. Baseline correction is applied using a polynomial fit. Integration limits must cover 20x the linewidth at half-height.
Step 3: Data Fusion
Do not rely on one number.
-
Calculate Purity (qNMR) .
-
Calculate Purity (Mass Balance) =
. -
Acceptance Criteria: The two values must agree within ±0.5% . If they do, assign the qNMR value as the certified potency.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[2][3][4] Guideline on validation of analytical procedures.
-
Quantitative NMR (qNMR) vs. HPLC for Purity Validation. BenchChem. (2025).[5] Comparative Guide to Purity Validation.
-
Applications of 19F NMR. University of Siegen. (2025). Analytical Methods for Fluorinated APIs.
-
Impurity Profiling Guidelines. Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques.
-
3-Pentanol Physical Data. PubChem. Compound Summary for CID 11428.[6][7][7]
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A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Tertiary Pentanols
Introduction: The Critical Role of Stability in Molecular Design
In the realms of drug development and materials science, the intrinsic stability of a molecule is a cornerstone of its function and viability. For medicinal chemists, a stable molecule is more likely to survive the journey to its target and exert its therapeutic effect. For materials scientists, stability dictates the durability and lifespan of a product. Alcohols, particularly tertiary alcohols, are fundamental building blocks in organic synthesis. Their stability, especially their resistance to dehydration, is a critical parameter. This guide provides an in-depth comparison of the stability of non-fluorinated tertiary pentanols against their fluorinated counterparts, offering experimental validation and mechanistic insights for researchers, scientists, and drug development professionals. The strategic introduction of fluorine atoms can profoundly alter a molecule's properties, including its stability, in ways that are not always intuitive.[1][2]
The Foundation: Understanding Tertiary Alcohol Stability
The stability of a tertiary alcohol is intrinsically linked to the stability of the tertiary carbocation it forms as an intermediate during certain reactions, most notably acid-catalyzed dehydration.[3][4] In the presence of a strong acid, the hydroxyl group (-OH) is protonated, transforming it into an excellent leaving group (H₂O).[5][6] The departure of water leaves behind a planar, sp²-hybridized carbon atom with a positive charge—a carbocation.
Tertiary carbocations are the most stable class of simple alkyl carbocations due to two primary electronic effects:
-
Inductive Effect (+I): The surrounding alkyl groups donate electron density towards the positively charged carbon, helping to disperse the positive charge.
-
Hyperconjugation: The overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation further delocalizes the positive charge, conferring additional stability.[7]
This inherent stability means that tertiary alcohols dehydrate more readily than secondary or primary alcohols, often under milder conditions.[3][8][9]
The Fluorine Factor: An Electronic Tug-of-War
Introducing fluorine, the most electronegative element, into the pentanol structure dramatically alters the electronic landscape.[2] The effect of fluorine on the stability of an adjacent carbocation is a classic example of competing electronic effects.
-
Inductive Effect (-I): Fluorine's immense electronegativity creates a strong dipole moment in the C-F bond, pulling electron density away from the carbon skeleton. This powerful electron-withdrawing effect actively destabilizes a nearby positive charge on a carbocation.[10][11][12] A carbocation, already electron-deficient, becomes even more so in the presence of a neighboring fluorine atom.
-
Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs of electrons that can, in theory, be donated into the empty p-orbital of an adjacent carbocation through resonance.[7][13] This π-donation would help stabilize the positive charge.
However, for fluorine, the 2p orbitals of carbon and fluorine overlap effectively, but its high electronegativity means it holds onto its lone pairs very tightly.[13] Consequently, the destabilizing inductive effect overwhelmingly dominates the weak stabilizing resonance effect .[12] This electronic tug-of-war is decisively won by induction, leading to a significant destabilization of any potential tertiary carbocation intermediate.
Table 1: Comparison of Electronic Properties
| Property | Hydrogen (in C-H) | Fluorine (in C-F) | Impact on Adjacent Carbocation |
| Pauling Electronegativity | 2.20 | 3.98 | Fluorine is strongly electron-withdrawing. |
| Primary Electronic Effect | Weakly electron-donating (+I) | Strongly electron-withdrawing (-I) | Fluorine destabilizes the carbocation. |
Mechanistic Implications: A Tale of Two Pathways
The difference in carbocation stability directly influences the mechanism and kinetics of acid-catalyzed dehydration.
Non-Fluorinated Tertiary Pentanol (e.g., 3-Methyl-3-pentanol)
The dehydration proceeds readily via an E1 (Elimination, Unimolecular) mechanism .[3][6][9] The formation of the relatively stable tertiary carbocation is the slow, rate-determining step.[3]
Caption: E1 dehydration of a non-fluorinated tertiary pentanol.
Fluorinated Tertiary Pentanol (e.g., 3-(Fluoromethyl)-3-pentanol)
The significant destabilization of the tertiary carbocation by the adjacent fluorine atom makes the E1 pathway energetically unfavorable. The activation energy for forming this high-energy intermediate would be substantial. Consequently, the reaction is much slower and may require more forcing conditions (higher temperatures, stronger acids). Under such conditions, an alternative E2 (Elimination, Bimolecular) mechanism , which avoids the formation of a discrete carbocation intermediate, may become competitive.[6]
Caption: The destabilizing inductive effect of fluorine on the E1 pathway.
Experimental Validation: Comparative Acid-Catalyzed Dehydration
To empirically test these principles, a comparative dehydration experiment can be designed. The relative rates and product distributions for the dehydration of 3-methyl-3-pentanol and a hypothetical fluorinated analog, 3-(fluoromethyl)-3-pentanol, would be analyzed.
Experimental Workflow Diagram
Caption: Workflow for the comparative dehydration experiment.
Experimental Protocol
Objective: To compare the stability of a fluorinated and a non-fluorinated tertiary pentanol by measuring their relative rates of acid-catalyzed dehydration.
Materials:
-
3-methyl-3-pentanol
-
3-(fluoromethyl)-3-pentanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[5]
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous calcium chloride (CaCl₂)
-
Distillation apparatus, heating mantle, separatory funnel
-
Gas chromatograph with a flame ionization detector (GC-FID) and mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In separate 50 mL round-bottom flasks, place 10.0 mL of either 3-methyl-3-pentanol or 3-(fluoromethyl)-3-pentanol. Carefully add 3.0 mL of 85% phosphoric acid to each flask while swirling.[8] Add a few boiling chips.
-
Dehydration and Distillation: Assemble a simple distillation apparatus. Heat the flasks gently with a heating mantle. The non-fluorinated alcohol is expected to begin dehydrating at a lower temperature (e.g., 80-100°C) than the fluorinated analog.[9] Collect the distillate, which will consist of the alkene product(s) and water.
-
Monitoring: At set time intervals (e.g., every 15 minutes), take a small aliquot from the reaction mixture (if possible, before distillation begins) or from the distillate, and analyze by GC to monitor the disappearance of the starting material and the appearance of products.
-
Workup: Once the reaction is complete (or stopped), transfer the collected distillate to a separatory funnel. Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[5]
-
Drying and Analysis: Separate the organic layer and dry it over anhydrous calcium chloride.[5] Analyze the final product mixture by GC-FID to determine the relative amounts of different alkene isomers and by GC-MS to confirm their identities.
Expected Results & Data Interpretation
The experimental data would be expected to align with the theoretical principles discussed.
Table 2: Predicted Comparative Dehydration Data
| Parameter | 3-Methyl-3-pentanol (Non-Fluorinated) | 3-(Fluoromethyl)-3-pentanol (Fluorinated) | Rationale |
| Reaction Temperature | ~80-100°C | >140°C | The fluorinated alcohol requires more energy to overcome the high activation barrier of the destabilized carbocation intermediate.[9] |
| Relative Reaction Rate | Fast | Very Slow | The rate-determining step (carbocation formation) is significantly slower for the fluorinated analog.[3] |
| Major Alkene Product(s) | 3-Methyl-2-pentene (Zaitsev) | 3-Methyl-2-pentene (if E1) or 3-Methylene-pentane (Hofmann, if E2 becomes dominant) | The non-fluorinated alcohol follows Zaitsev's rule. The fluorinated analog's product distribution may shift if the mechanism changes. |
| Overall Stability | Less Stable | More Stable (Kinetically) | The fluorinated alcohol is more resistant to acid-catalyzed dehydration due to electronic destabilization of the reaction intermediate. |
Conclusion and Application
The comparison between fluorinated and non-fluorinated tertiary pentanols provides a clear demonstration of the profound influence of fluorine's electronic properties.
-
Non-fluorinated tertiary pentanols are relatively unstable under acidic conditions, readily undergoing E1 dehydration due to the formation of a stable tertiary carbocation intermediate.
-
Fluorinated tertiary pentanols are significantly more stable under the same conditions. The powerful electron-withdrawing inductive effect of fluorine destabilizes the key carbocation intermediate, dramatically slowing the rate of dehydration and requiring more forcing conditions.
For researchers in drug development and materials science, this principle is a powerful tool. Strategically placing fluorine atoms near potential cationic centers can effectively "shield" a molecule from acid-catalyzed degradation pathways. This can enhance the metabolic stability of a drug candidate or improve the chemical resistance of a polymer.[1][14] Understanding this fundamental dichotomy in stability is essential for the rational design of next-generation molecules.
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Base-Induced Instability of Fluorotelomer Alcohols. (n.d.). PMC. [Link]
-
Fluoroalcohol. (n.d.). Wikipedia. [Link]
-
Is Flourine carbocation destabilizing or stabilizing? (2021). Reddit. [Link]
-
Fluorinated Alcohols' Effects on Lipid Bilayer Properties. (n.d.). PMC. [Link]
-
Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. (2022). ACS Publications. [Link]
-
3 Factors That Stabilize Carbocations. (2011). Master Organic Chemistry. [Link]
-
Why does fluorine stabilise a carbocation? (2016). Chemistry Stack Exchange. [Link]
-
Inductive effects stability of carbocation important for Neet , Jee , BITSAT, Eamcet part -2. (2019). YouTube. [Link]
-
Exploring the Utility of Fluorinated Alcohols in Chemical Synthesis. (2026). Article. [Link]
-
What is the alkene obtained from the dehydration of 2,3,3-Trimethyl-2-butanol? (2022). Quora. [Link]
-
The Dehydration of Alcohols Experiment. (2018). Odinity. [Link]
-
The properties of alcohols. (n.d.). RSC Education. [Link]
-
Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. (n.d.). PMC. [Link]
-
Dehydrogenation (Dehydration) of Alcohols. (n.d.). BYJU'S. [Link]
-
Alcohol Dehydration Lab: Experiment & Mechanism. (n.d.). Studylib. [Link]
-
Synthetic Studies on Valuable Fluorinated Building Blocks. (n.d.). eGrove. [Link]
-
Video: Identifying Alcohols - Concept. (2020). JoVE. [Link]
-
EXPERIMENT 4 (Organic Chemistry II) Properties of Alcohols. (n.d.). Scribd. [Link]
-
14.4: Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. [Link]
-
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Dehydration of Alcohols. (n.d.). Organic Chemistry Tutor. [Link]
-
Acid catalyzed dehydration of 2 pentanol Mechanism. (2021). YouTube. [Link]
-
[Chemistry] Acid-catalyzed dehydration of 2-methyl-2-pentanol (dilute ) gives one major product an. (2025). YouTube. [Link]
-
hal1a. (n.d.). University Website. [Link]
-
Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. (n.d.). PMC. [Link]
-
Acid-catalyzed dehydration of 3-methyl-2-pentanol gives three alkenes. (2014). Chegg. [Link]
-
Fluorinated Versus Non-Fluorinated Solvents. (2022). LSS Chemicals. [Link]
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Structure and properties of fluorinated and non-fluorinated Ba-coordination polymers. (2021). ResearchGate. [Link]
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Stability of fluorinated double-walled carbon nanotubes produced by different fluorination techniques. (2010). University of Ghana. [Link]
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Perspective Non-Fluorinated and Partially Fluorinated Polymers for Low-Temperature PEM FC. (n.d.). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(3,5-Difluorophenyl)-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential safety and logistical information for the operational use and disposal of 3-(3,5-Difluorophenyl)-3-pentanol, a fluorinated tertiary alcohol. By understanding the underlying principles of its safe handling, you can mitigate risks and ensure a secure research environment.
Hazard Identification and Risk Assessment
The introduction of fluorine atoms into organic molecules can significantly alter their reactivity and biological properties.[1][2] Therefore, a thorough risk assessment is the first step before handling this compound.
Primary Hazards:
-
Skin and Eye Irritation: Similar to other alcohols, this compound is expected to cause skin and eye irritation.[3][4][5] Prolonged contact may lead to dryness or cracking of the skin.[3]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[3][4][6]
-
Flammability: Alcohols are generally flammable, and this compound should be treated as such.[3][4][7] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]
-
Potential for Harmful Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO2), hydrogen fluoride, and other fluorinated compounds may be released.[7][8]
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), analogous compounds exhibit classifications that include Flammable Liquid, Skin Irritation, Serious Eye Irritation, and Specific Target Organ Toxicity (single exposure) for respiratory irritation.[9][10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended).[12][13] | To prevent skin contact and irritation.[5][14] Nitrile gloves offer good resistance to alcohols and a range of chemicals.[12][14] |
| Eyes | Safety goggles with side shields or a face shield.[12][14] | To protect against splashes that can cause serious eye irritation.[4][6] |
| Body | Flame-retardant laboratory coat. | To protect against splashes and in case of fire.[12][15] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[5][6] | To minimize the inhalation of potentially irritating vapors.[3][4] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for safety.
Preparation and Handling:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control vapor emissions.[5][16]
-
Ventilation: Ensure adequate ventilation to keep airborne concentrations below exposure limits.[6][9]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][4][5] Use non-sparking tools when handling.[3][5]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[9]
-
Personal Hygiene: Wash hands thoroughly after handling.[6][17] Do not eat, drink, or smoke in the work area.[6]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[3][6]
-
Large Spills: Evacuate the area and prevent further leakage if it is safe to do so. Contact your institution's environmental health and safety office.[16][18]
Disposal Plan: A Matter of Responsibility
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.[15][16] Do not mix with other waste streams, especially incompatible chemicals.[15]
-
Container Management: Use a chemically resistant container with a secure lid.[15] The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[15][16]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from ignition sources.[15]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[15][17] Under no circumstances should this chemical be disposed of down the drain.[15]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable items as hazardous waste in the same manner as the chemical itself.[15][16]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Compliance Publishing. (2025). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?.
- Integris Equipment LLC. Personal Protection Kit - Alcohol Based.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- DuPont. Personal protective solutions for Alcohol & Beverage industry applications.
- Allan Chemical Corporation. How to Choose PPE for Chemical Work.
- European Industrial Gases Association. Code of practice compressed fluorine and mixtures with inert gases.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: (+/-)-2-Pentanol.
- Sciencelab.com. (2005). Material Safety Data Sheet: 3-Pentanol.
- Sigma-Aldrich. (2012). Safety Data Sheet: 3-Pentanol.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Pentanol.
- PlasticsEurope. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
- Purdue University. Fluorine Safety.
- SynQuest Labs. Safety Data Sheet: 1-(3,5-Difluorophenyl)ethanol.
- BenchChem. (2025). Proper Disposal of 3-Pentanol-d5: A Step-by-Step Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.
- Chemos GmbH & Co. KG. Safety Data Sheet: 3-pentanol.
- PubChem. GHS Classification Summary (Rev.9, 2021).
- Wikipedia. GHS hazard statements.
- Safe Work Australia. GHS Hazardous Chemical Information List.
- United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- BOC Sciences. (2020). MSDS of (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-Fluoro-4-Pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-Butanol.
- Duke University. (2025). Safe Handling of Hazardous Drugs.
- University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
